N2-Benzoyl-L-ornithine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-5-amino-2-benzamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONOCQSEOHHJW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426830 | |
| Record name | N2-Benzoyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17966-71-1 | |
| Record name | N2-Benzoyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structure and Synthesis of N²-Benzoyl-L-ornithine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of N²-Benzoyl-L-ornithine, an amino acid derivative of interest in biochemical research and pharmaceutical development. The guide covers its chemical structure, physicochemical properties, and a detailed protocol for its selective synthesis.
Chemical Structure and Properties
N²-Benzoyl-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine. It is characterized by the attachment of a benzoyl group to the alpha-amino (N²) nitrogen atom of the L-ornithine backbone. The L-configuration denotes the specific stereochemistry at the alpha-carbon. This modification is significant in peptide synthesis, as the benzoyl group can enhance the stability and solubility of resulting peptides.[1]
The core structure consists of a five-carbon chain with a carboxylic acid group at one end (C1), an amino group at the second carbon (C2 or α-carbon), and another amino group at the fifth carbon (C5 or δ-carbon). The benzoyl moiety is attached to the N² amino group, leaving the N⁵ amino group free.
Quantitative data for N²-Benzoyl-L-ornithine is not extensively available in public repositories. The following table summarizes its calculated molecular properties and includes data for the closely related compound N²,N⁵-Dibenzoyl-L-ornithine for comparative context.
| Property | Value (N²-Benzoyl-L-ornithine) | Value (N²,N⁵-Dibenzoyl-L-ornithine)[2] | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₉H₂₀N₂O₄ | Calculated |
| Molecular Weight | 236.27 g/mol | 340.4 g/mol | Calculated |
| Monoisotopic Mass | 236.11609 Da | 340.14231 Da | Calculated |
| XLogP3 | Data not available | 2.5 | Computed by PubChem[2] |
| Hydrogen Bond Donors | 3 | 3 | Calculated |
| Hydrogen Bond Acceptors | 3 | 4 | Calculated |
| Rotatable Bond Count | 5 | 8 | Calculated |
| Melting Point | Data not publicly available | Not Available | - |
| Solubility | Data not publicly available | Not Available | - |
| pKa | Data not publicly available | Not Available | - |
The following diagram illustrates the two-dimensional chemical structure of N²-Benzoyl-L-ornithine, highlighting its key functional groups.
Caption: 2D structure of N²-Benzoyl-L-ornithine.
Experimental Protocols: Selective Synthesis
The synthesis of N²-Benzoyl-L-ornithine requires a regioselective approach due to the presence of two primary amino groups (N² and N⁵). The N²-amino group is generally more reactive, but to ensure exclusive benzoylation at this position, a protection-acylation-deprotection strategy is employed. The N⁵-amino group is first protected, followed by benzoylation of the free N²-amino group, and concluding with the removal of the protecting group.
This protocol describes the protection of the N⁵-amino group of L-ornithine using a tert-butoxycarbonyl (Boc) group.
-
Materials: L-ornithine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve L-ornithine hydrochloride in a 1M NaOH solution and cool the mixture to 0 °C in an ice bath.
-
Separately, dissolve Di-tert-butyl dicarbonate in dioxane.
-
Add the (Boc)₂O solution dropwise to the stirred L-ornithine solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
During the addition, monitor the pH and maintain it between 9.0 and 10.0 by the periodic addition of 1M NaOH.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a 1M HCl solution, which will precipitate the N⁵-Boc-L-ornithine product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N⁵-protected intermediate.
-
This protocol details the acylation of the N²-amino group using benzoyl chloride under Schotten-Baumann conditions.
-
Materials: N⁵-Boc-L-ornithine, Benzoyl chloride, Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Suspend N⁵-Boc-L-ornithine in a mixture of DCM and a saturated aqueous NaHCO₃ solution.
-
Cool the vigorously stirred suspension to 0 °C.
-
Add benzoyl chloride dropwise to the suspension.
-
Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.
-
Combine the organic extracts and wash them sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N²-Benzoyl-N⁵-Boc-L-ornithine.
-
Purify the product via column chromatography on silica gel if necessary.
-
This final stage removes the Boc protecting group to yield the target compound.
-
Materials: N²-Benzoyl-N⁵-Boc-L-ornithine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the purified N²-Benzoyl-N⁵-Boc-L-ornithine in DCM.
-
Add an excess of Trifluoroacetic acid (typically a 1:1 v/v mixture with DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
The resulting residue may be triturated with diethyl ether to precipitate the product as a TFA salt.
-
The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to neutral with a suitable base, followed by purification or lyophilization.
-
Visualization of Synthetic Workflow
The following diagram provides a high-level overview of the logical workflow for the selective synthesis of N²-Benzoyl-L-ornithine.
Caption: Workflow for the selective synthesis of N²-Benzoyl-L-ornithine.
Conclusion and Applications
N²-Benzoyl-L-ornithine is a valuable building block in synthetic chemistry. Its primary application is in peptide synthesis, where its incorporation can influence the pharmacological properties of the final molecule.[1] The synthetic route described herein, based on a standard protection-acylation-deprotection strategy, provides a reliable method for its preparation, enabling further research into its utility in drug discovery and development.
References
N2-Benzoyl-L-ornithine: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of N2-Benzoyl-L-ornithine, a derivative of the non-proteinogenic amino acid L-ornithine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, biochemistry, and drug development.
Chemical Properties
This compound, also known as Bz-L-Orn-OH, is a versatile compound with applications in peptide synthesis and as a building block for more complex molecules.[1] Its key chemical properties are summarized in the table below. It is important to distinguish this compound from its related compound, N2,N5-Dibenzoyl-L-ornithine, which possesses two benzoyl groups.[2][3]
| Property | Value | Reference |
| IUPAC Name | (2S)-2-benzamido-5-aminopentanoic acid | |
| Synonyms | Na-Benzoyl-L-ornithine, Bz-L-Orn-OH | [1] |
| Molecular Formula | C12H16N2O3 | [1] |
| Molecular Weight | 236.3 g/mol | [1] |
| Melting Point | 206-210 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Optical Rotation | [a]D20 = +20.8 ± 2º (c=1 in H2O) | [1] |
| CAS Number | 17966-71-1 | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the selective acylation of the α-amino group of L-ornithine. The δ-amino group is more basic and generally requires protection to achieve selective Nα-benzoylation. However, direct benzoylation methods have been described.
Experimental Protocol: Synthesis via Benzoylation with Benzoic Anhydride
This protocol is adapted from general methods for the N-acylation of amino acids.[4]
Materials:
-
L-ornithine hydrochloride
-
Benzoic anhydride
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Filter paper
-
Standard laboratory glassware (beakers, flasks, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution of L-ornithine: Dissolve L-ornithine hydrochloride in an aqueous solution of sodium bicarbonate. The bicarbonate will neutralize the hydrochloride and deprotonate the amino groups of ornithine, making them nucleophilic.
-
Reaction Setup: Place the L-ornithine solution in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Benzoylating Agent: While stirring vigorously, add a solution of benzoic anhydride in dioxane dropwise to the ornithine solution at room temperature. The use of a dropping funnel is recommended for controlled addition.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This step protonates the unreacted amino groups and the carboxylate group.
-
The product, this compound, may precipitate out of the solution upon acidification. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent, such as diethyl ether, to remove any unreacted benzoic anhydride and benzoic acid byproduct.
-
The aqueous layer containing the product can then be concentrated under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Caption: General workflow for the synthesis of this compound.
Metabolic Context of L-Ornithine
While specific signaling pathways involving this compound are not extensively documented, the precursor molecule, L-ornithine, is a key intermediate in several crucial metabolic pathways. Understanding the metabolic fate of L-ornithine provides context for the potential biological roles of its derivatives. L-ornithine is a central component of the urea cycle, where it is a substrate for ornithine transcarbamylase.[5] It is also a precursor for the synthesis of polyamines, proline, and glutamate.[6]
Caption: Key metabolic pathways involving L-ornithine.
Biological Activity and Applications
This compound and its derivatives are of interest to the scientific community for their potential biological activities. While research is ongoing, related N-acylated ornithine compounds have been investigated as inhibitors of various enzymes. For instance, derivatives of N-benzoyl-ornithine have been synthesized and studied as potential inhibitors of protein arginine deiminases (PADs), which are implicated in several diseases.[7] Furthermore, other ornithine derivatives have been explored as inhibitors of nitric oxide synthase (NOS).[8] The benzoyl group can modulate the physicochemical properties of the parent amino acid, potentially enhancing its stability, cell permeability, and interaction with biological targets.[1] These characteristics make this compound a valuable scaffold for the development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N2,N5-dibenzoyl-L-ornithine | C19H20N2O4 | CID 184849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N2,N5-Dibenzoyl-D-ornithine | C19H20N2O4 | CID 101293581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. Ornithine - Wikipedia [en.wikipedia.org]
- 6. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
N2-Benzoyl-L-ornithine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-Benzoyl-L-ornithine, a mono-benzoylated derivative of the non-proteinogenic amino acid L-ornithine, holds a significant place in the historical context of xenobiotic metabolism. This technical guide provides an in-depth exploration of its discovery, history, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation are presented, along with a discussion of its biological relevance, primarily as a metabolite in the detoxification of benzoic acid. While not directly implicated in major signaling pathways, its role as a metabolic end-product and its potential as a scaffold in medicinal chemistry are also considered.
Discovery and History
The story of this compound is intrinsically linked to the study of how organisms process and eliminate foreign substances. In the late 19th century, scientists were keenly interested in the metabolic fate of simple organic compounds.
In 1877, the German physician and physiological chemist Max Jaffé made a pivotal discovery while studying the metabolism of benzoic acid in birds. He found that birds excrete benzoic acid not as hippuric acid (a conjugate with glycine), as seen in mammals, but as a novel compound he named "ornithuric acid"[1][2]. This compound was later identified as N2,N5-dibenzoyl-L-ornithine. This discovery was a landmark in understanding species-specific differences in detoxification pathways and highlighted the role of ornithine in conjugation reactions.
While Jaffé identified the di-benzoylated derivative, the mono-substituted this compound, also known as α-benzoylornithine, was subsequently studied as a related compound and a potential intermediate. The definitive preparation and characterization of this compound were later described in a 1935 paper by William Robert Boon and William Robson from the Department of Physiology at the University of London King's College. Their work provided a clear method for its synthesis, distinguishing it from the δ-benzoyl and the di-benzoyl derivatives.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | - |
| Molecular Weight | 236.27 g/mol | [3] |
| Melting Point | 206-210 °C | [3] |
| Optical Rotation [α]D²⁰ | +20.8 ± 2° (c=1 in H₂O) | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Freely soluble in water and alcohol; sparingly soluble in ether. | [1] |
| pKa | Not experimentally determined. Predicted values for the carboxylic acid and amino groups would be similar to other N-acylated amino acids. |
Experimental Protocols
The synthesis of this compound requires selective acylation of the α-amino group of L-ornithine while the δ-amino group remains free or is protected and subsequently deprotected. The classical method described by Boon and Robson remains a fundamental reference.
Synthesis of this compound (after Boon and Robson, 1935)
This protocol involves the benzoylation of L-arginine followed by enzymatic hydrolysis to yield this compound.
Step 1: Benzoylation of L-Arginine
-
Dissolve L-arginine in a 10% sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride in small portions with vigorous stirring.
-
Maintain the reaction mixture at a low temperature and continue stirring for several hours.
-
Acidify the solution with hydrochloric acid to precipitate the benzoylated arginine.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Enzymatic Hydrolysis with Arginase
-
Prepare a solution of the benzoylated arginine in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add a preparation of arginase enzyme (historically, an extract from liver).
-
Incubate the mixture at 37°C for 24-48 hours. The arginase will specifically hydrolyze the guanidino group, leaving the N2-benzoyl group intact and producing this compound and urea.
-
Monitor the reaction for the disappearance of the substrate.
-
Once the reaction is complete, deproteinize the solution (e.g., by heat denaturation or acid precipitation).
-
Filter the mixture to remove the precipitated protein.
-
The resulting solution contains this compound, which can be purified by crystallization.
Purification of this compound
-
Concentrate the filtrate from the enzymatic hydrolysis step under reduced pressure.
-
Adjust the pH to the isoelectric point of this compound to induce crystallization.
-
Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate complete crystallization.
-
Collect the crystals by filtration.
-
Recrystallize from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.
Biological Relevance and Metabolism
The primary biological significance of this compound lies in its role as a detoxification product of benzoic acid, particularly in avian species.
Xenobiotic Metabolism
In birds, the detoxification of benzoic acid occurs in the kidneys. The process involves the enzymatic conjugation of benzoic acid with L-ornithine. The enzyme responsible for the formation of the di-benzoylated ornithine is ornithine N-benzoyltransferase (EC 2.3.1.127)[4]. This enzyme catalyzes the transfer of two benzoyl groups from benzoyl-CoA to L-ornithine, forming N2,N5-dibenzoyl-L-ornithine (ornithuric acid) and releasing two molecules of Coenzyme A[4][5]. While the primary product is the di-substituted compound, the mono-substituted this compound can be considered a metabolic intermediate or a related product of this pathway.
Figure 1. Simplified pathway of benzoic acid detoxification in avian species.
Lack of Direct Signaling Role
Current scientific literature does not indicate a direct role for this compound in specific signaling pathways in mammals or other organisms. Its presence is primarily associated with the metabolic processing of benzoic acid.
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, its structure serves as a valuable scaffold in medicinal chemistry and drug development.
Building Block for Synthesis
The benzoyl group can act as a protecting group for the α-amino function of ornithine during the synthesis of more complex molecules, such as peptides or peptidomimetics. The ornithine backbone itself is of interest due to its presence in various natural products and its potential for introducing a basic side chain.
Derivatives as Bioactive Molecules
Figure 2. General workflow for the development of bioactive N-benzoyl-L-ornithine derivatives.
Conclusion
This compound, first systematically prepared and characterized in the 1930s, has its roots in the pioneering metabolic studies of the 19th century. While its primary known biological role is as a product of benzoic acid detoxification in birds, its chemical structure continues to be relevant. For researchers and drug development professionals, this compound serves as a historical example of xenobiotic metabolism and as a versatile building block for the synthesis of novel bioactive compounds. A thorough understanding of its history, properties, and synthesis provides a solid foundation for its application in modern chemical and biological research.
References
- 1. Ornithine [drugfuture.com]
- 2. L-Ornithine in Cell Culture [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ornithine N-benzoyltransferase - Wikipedia [en.wikipedia.org]
- 5. EC 2.3.1.127 - ornithine N-benzoyltransferase. [ebi.ac.uk]
- 6. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N2-Benzoyl-L-ornithine: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of N2-Benzoyl-L-ornithine, a key intermediate in peptide synthesis and a precursor for pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, synthesis, and biological relevance.
Core Chemical and Physical Data
This compound, also known as N-α-benzoyl-L-ornithine, is a derivative of the non-proteinogenic amino acid L-ornithine. The benzoyl group is selectively attached to the alpha-amino group of the ornithine molecule.
| Property | Value | Reference |
| CAS Number | 17966-71-1 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |
| Molecular Weight | 236.3 g/mol | [1] |
| Synonyms | Bz-L-Orn-OH | [1] |
Synthesis and Experimental Protocols
A general procedure for the synthesis of N-benzoyl amino acids involves the following steps:
-
Amino Acid Esterification: The amino acid is first converted to its methyl ester to protect the carboxylic acid functionality. This can be achieved by reacting the amino acid with thionyl chloride in methanol.
-
N-Benzoylation: The amino acid methyl ester is then reacted with benzoyl chloride in the presence of a base, such as sodium bicarbonate or triethylamine, to yield the N-benzoyl amino acid methyl ester.
-
Saponification: The methyl ester is hydrolyzed using a base, such as sodium hydroxide, to give the final N-benzoyl amino acid.
Note: For ornithine, selective α-benzoylation requires a suitable protecting group for the δ-amino group that can be removed under conditions that do not affect the α-benzoyl group.
Biological Significance and Applications
This compound serves as a versatile building block in the synthesis of more complex molecules with significant biological activities. Its utility is particularly noted in the development of enzyme inhibitors and as a research chemical to probe biological pathways.
Role as a Precursor for Protein Arginine Deiminase (PAD) Inhibitors
This compound is a key precursor for the synthesis of potent inhibitors of Protein Arginine Deiminases (PADs).[2][3] PADs are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline. The dysregulation of PAD activity has been implicated in the pathophysiology of various inflammatory and autoimmune diseases, including rheumatoid arthritis, as well as in the progression of certain cancers.[2][3]
Derivatives of this compound, such as N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and its chloro-analog, have been developed as second-generation PAD inhibitors with improved potency and selectivity.[2][3] These inhibitors serve as valuable chemical probes to study the function of PADs in health and disease.
Potential in Anti-Cancer and Anti-Viral Research
There is emerging interest in the potential of this compound and its derivatives in anti-cancer and anti-viral research.[1] While direct evidence for the activity of this compound is limited, its role as a scaffold for pharmacologically active compounds suggests its importance in the development of novel therapeutics in these areas.
Signaling Pathways and Logical Relationships
The primary signaling pathway where derivatives of this compound have a demonstrated role is in the inhibition of PAD-mediated protein citrullination.
Caption: Workflow from this compound to PAD inhibition.
This diagram illustrates the logical relationship where this compound is a precursor in the synthesis of PAD inhibitor derivatives. These derivatives then act on the biological pathway by inhibiting the PAD enzyme, which in turn is implicated in processes like inflammation and cancer progression.
Conclusion
This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry, biochemistry, and drug discovery. Its primary importance lies in its utility as a starting material for the synthesis of potent enzyme inhibitors, particularly for the PAD family of enzymes. Further research into the direct biological activities of this compound and the development of detailed, scalable synthesis protocols will undoubtedly expand its application in biomedical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of N2-Benzoyl-L-ornithine in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological role of N2-Benzoyl-L-ornithine, primarily focusing on its position as a key intermediate in the detoxification of benzoic acid, a pathway of particular significance in avian species. While direct evidence for a broader metabolic role of this compound is limited in the current scientific literature, its formation represents a critical step in a specialized metabolic process for xenobiotic elimination. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for the study of related enzymes, and provides visual representations of the pertinent metabolic and experimental workflows.
Introduction
L-ornithine is a non-proteinogenic amino acid that plays a central role in several key metabolic pathways, most notably the urea cycle, where it acts as a crucial intermediate in the detoxification of ammonia.[1] It also serves as a precursor for the synthesis of polyamines and other amino acids. The modification of L-ornithine through the addition of a benzoyl group at the N2 (α-amino) position creates this compound. This modification significantly alters its metabolic fate, diverting it from the primary nitrogen metabolism pathways.
The primary known biological context for the formation of a benzoylated ornithine derivative is in the detoxification of benzoic acid. While many mammals conjugate benzoic acid with glycine to form hippuric acid, avian species predominantly utilize ornithine for this purpose. This process leads to the formation of N2,N5-dibenzoyl-L-ornithine, also known as ornithuric acid. This compound is an essential, albeit transient, intermediate in this pathway.
Metabolic Pathway: Benzoic Acid Detoxification via Ornithine Conjugation
The detoxification of benzoic acid in birds is a two-step enzymatic process that occurs primarily in the kidneys. This pathway effectively sequesters and prepares the toxic benzoic acid for excretion.
The initial step involves the activation of benzoic acid to its coenzyme A (CoA) thioester, benzoyl-CoA. This reaction is analogous to the activation of fatty acids. The second and key step in the context of this guide is the transfer of the benzoyl group from benzoyl-CoA to L-ornithine. This reaction is catalyzed by the enzyme ornithine N-benzoyltransferase (EC 2.3.1.127).[2]
The overall reaction catalyzed by ornithine N-benzoyltransferase involves the addition of two benzoyl groups to both the N2 (alpha) and N5 (delta) amino groups of L-ornithine, forming N2,N5-dibenzoyl-L-ornithine.[3] It is within this reaction mechanism that this compound is formed as an intermediate.
The sequence of benzoylation is as follows:
-
First Benzoylation: Benzoyl-CoA + L-ornithine → CoA + this compound
-
Second Benzoylation: Benzoyl-CoA + this compound → CoA + N2,N5-dibenzoyl-L-ornithine
The final product, N2,N5-dibenzoyl-L-ornithine (ornithuric acid), is then excreted in the urine.
Quantitative Data
Table 1: Kinetic Parameters for Human Glycine N-Acyltransferase (GLYAT) Variants [2]
| GLYAT Haplotype Variant | s0.5 (Benzoyl-CoA) (µM) | s0.5 (Glycine) (mM) | Vmax (nmol/min/mg) | Relative Activity (%) |
| 156Asn > Ser (Reference) | 96.6 | 17.5 | 10.2 | 100 |
| 17Ser > Thr, 156Asn > Ser | 118 | 15.6 | 7.4 | 73 |
| 156Asn > Ser, 199Arg > Cys | 61.2 | 16.5 | 1.0 | 9.8 |
Data presented as mean values. s0.5 represents the substrate concentration at half-maximal velocity for cooperative enzymes.
Table 2: Composition of Nitrogenous Waste in Avian Urine [4][5]
| Compound | Percentage of Total Nitrogen |
| Uric Acid | 55 - 72% |
| Ammonia | 11 - 21% |
| Urea | 2 - 11% |
This table provides context for the primary forms of nitrogen excretion in birds, where ornithuric acid would be a minor component, typically only present after benzoic acid ingestion.
Experimental Protocols
A detailed, validated protocol for the assay of ornithine N-benzoyltransferase is not widely published. However, a well-established colorimetric assay for the analogous enzyme, glycine N-acyltransferase (GLYAT), can be adapted for this purpose. This assay measures the release of Coenzyme A (CoA), which has a free thiol group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
Adaptation of a DTNB-based Colorimetric Assay for Ornithine N-Benzoyltransferase Activity
This protocol is adapted from established methods for GLYAT.[2][6]
Objective: To determine the enzymatic activity of ornithine N-benzoyltransferase by measuring the rate of CoA-SH release.
Materials:
-
Purified or partially purified ornithine N-benzoyltransferase
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
L-ornithine stock solution
-
Benzoyl-CoA stock solution
-
DTNB (Ellman's reagent) stock solution (in reaction buffer)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of L-ornithine and benzoyl-CoA in the reaction buffer. The concentrations should be chosen to bracket the expected Km values.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the reaction mixture for each sample. A typical 200 µL reaction could contain:
-
100 mM Tris-HCl, pH 8.0
-
Varying concentrations of L-ornithine
-
1 mM DTNB
-
A defined amount of enzyme preparation
-
-
Include appropriate controls:
-
No enzyme control
-
No substrate (L-ornithine or benzoyl-CoA) controls
-
-
-
Initiation and Measurement:
-
Pre-incubate the microplate at 37°C for 5 minutes.
-
Initiate the reaction by adding a specific concentration of benzoyl-CoA to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the DTNB-CoA adduct (14,150 M⁻¹cm⁻¹).
-
Plot the reaction rates against the varying substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation or a suitable model for two-substrate kinetics.
-
Conclusion
The biological role of this compound, based on current scientific understanding, is primarily that of a metabolic intermediate in the detoxification of benzoic acid in certain animal species, particularly birds. It is formed during the sequential benzoylation of L-ornithine by ornithine N-benzoyltransferase, leading to the excretable product N2,N5-dibenzoyl-L-ornithine. There is a notable absence of evidence for its involvement in other core metabolic or signaling pathways. For drug development professionals, understanding this species-specific detoxification pathway is crucial when considering benzoic acid or its derivatives as formulation excipients in veterinary medicine. Further research is required to fully characterize the kinetics and regulation of ornithine N-benzoyltransferase and to explore any potential, as-yet-undiscovered roles of this compound in metabolism. The experimental designs outlined in this guide provide a framework for such future investigations.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. mdpi.com [mdpi.com]
- 3. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proportions of ammonia, urea, urate and total nitrogen in avian urine and quantitative methods for their analysis on a single urine sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animbiosci.org [animbiosci.org]
- 6. benchchem.com [benchchem.com]
N2-Benzoyl-L-ornithine: A Biomarker for Therapeutic Monitoring in Urea Cycle Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urea Cycle Disorders (UCDs) are a group of inherited metabolic diseases characterized by a deficiency in the enzymes responsible for converting ammonia to urea, leading to life-threatening hyperammonemia. A primary therapeutic strategy involves the use of nitrogen-scavenging drugs, such as sodium benzoate, to provide an alternative pathway for nitrogen excretion. N2-Benzoyl-L-ornithine, a metabolite formed from the conjugation of benzoate with endogenous L-ornithine, has emerged as a critical biomarker. This technical guide provides a comprehensive overview of this compound's role, not as a diagnostic marker for the disease itself, but as an indispensable tool for monitoring the efficacy and compliance of sodium benzoate therapy in patients with UCDs, particularly Ornithine Transcarbamylase (OTC) Deficiency. This document details the underlying metabolic pathways, presents available data on therapeutic dosages, and outlines a detailed experimental protocol for the quantification of this compound in biological matrices.
Introduction: The Unmet Need in Urea Cycle Disorders
Urea Cycle Disorders (UCDs) are a group of rare genetic disorders that result in a deficiency of one of the six enzymes or two transporters involved in the urea cycle. This cycle is the primary metabolic pathway for the detoxification of ammonia, a byproduct of protein metabolism, by converting it into urea for excretion.[1][2] When this cycle is impaired, ammonia accumulates in the blood, a condition known as hyperammonemia, which is highly neurotoxic and can lead to irreversible brain damage, coma, and death if not managed effectively.[2]
The most common UCD is Ornithine Transcarbamylase (OTC) Deficiency, an X-linked disorder.[3] Given the severity of hyperammonemic episodes, lifelong management is crucial. Standard treatment for UCDs includes a strict low-protein diet to reduce nitrogen intake and, in many cases, supplementation with essential amino acids like arginine or citrulline.[3] A cornerstone of pharmacological intervention is the use of nitrogen-scavenging agents, which provide an alternative pathway for the disposal of excess nitrogen.[3][4]
Sodium Benzoate: An Alternative Pathway for Nitrogen Excretion
Sodium benzoate is a widely used nitrogen-scavenging drug in the management of UCDs.[3][4] When administered, benzoic acid is activated to its coenzyme A (CoA) thioester, benzoyl-CoA. This activated form can then be conjugated with an amino acid, and the resulting conjugate is readily excreted in the urine, effectively removing nitrogen from the body. While the primary conjugation partner for benzoyl-CoA is glycine, leading to the formation of hippuric acid, in the context of UCDs, another significant pathway involves the conjugation with L-ornithine to form this compound.[4] The monitoring of these metabolites is crucial for assessing treatment efficacy and patient compliance.
This compound as a Biomarker of Therapeutic Monitoring
This compound is not an endogenous metabolite found in significant amounts in healthy individuals. Its presence in the plasma and urine of a patient is a direct consequence of sodium benzoate administration. Therefore, the quantitative analysis of this compound serves as a reliable biomarker for:
-
Treatment Compliance: The detection of this compound confirms that the patient is adhering to the prescribed sodium benzoate regimen.
-
Therapeutic Efficacy: The amount of this compound excreted can provide an indication of the extent to which the alternative nitrogen excretion pathway is being utilized. This information, in conjunction with plasma ammonia and amino acid levels, helps in optimizing the dosage of sodium benzoate for individual patients.
-
Metabolic Phenotyping: The relative abundance of this compound compared to hippurate may provide insights into the availability of ornithine and glycine for conjugation, reflecting the underlying metabolic status of the patient.
Data Presentation: Therapeutic Dosage of Sodium Benzoate
While specific quantitative data on the resulting plasma or urine concentrations of this compound in UCD patients are not extensively reported in the literature, the typical therapeutic dosages of sodium benzoate are well-established. The following table summarizes the recommended dosages for the management of acute hyperammonemia and for long-term therapy. The levels of this compound are directly influenced by these dosages.
| Therapeutic Indication | Patient Population | Dosage | Reference |
| Acute Hyperammonemia | Neonates, infants, and children | Loading Dose: 250 mg/kg intravenously over 90-120 minutes | [2] |
| Maintenance Dose: 250 mg/kg/day as a continuous intravenous infusion | [2] | ||
| Long-term Management | Children | 250-500 mg/kg/day orally, divided into multiple doses | [5] |
| Adults | 5.5 g/m²/day orally, divided into multiple doses | [2] |
Signaling and Metabolic Pathways
The formation of this compound is a result of an alternative metabolic pathway induced by sodium benzoate therapy. The following diagrams illustrate the normal urea cycle, the point of defect in OTC deficiency, and the therapeutic bypass leading to the synthesis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. e-imd.org [e-imd.org]
- 3. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ornithine Transcarbamylase (OTC) Deficiency Medication: Urea Cycle Disorder Treatment Agents [emedicine.medscape.com]
- 5. Effect of long-term administration of sodium benzoate to a patient with partial ornithine carbamoyl transferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of N2-Benzoyl-L-ornithine: A Technical Examination of its Potential Natural Occurrence
Abstract
N2-Benzoyl-L-ornithine, an acylated derivative of the non-proteinogenic amino acid L-ornithine, occupies a curious niche in the landscape of natural products. While its existence as a synthetic compound is well-established, serving as a valuable building block in pharmaceutical research, its natural occurrence within biological systems remains largely unconfirmed. This technical guide delves into the current understanding of this compound, exploring the circumstantial evidence that suggests its potential, albeit unproven, presence in organisms. We will examine the known metabolic pathways for benzoyl-CoA biosynthesis and N-acylation of amino acids, the detoxification mechanisms of benzoic acid, and the analytical methodologies that could be pivotal in its definitive identification in natural matrices. This document aims to provide a comprehensive resource for researchers investigating novel metabolic pathways and bioactive compounds.
Introduction: The Case for this compound
The acylation of amino acids is a widespread biochemical modification that diversifies their functional properties, impacting processes from signaling to metabolism. While N-acetylation is a common modification, N-benzoylation is less frequently observed in nature. However, the confirmed presence of other N-benzoylated amino acids, such as N-benzoyl-L-phenylalanine in the fungus Penicillium brevicompactum, provides a compelling precedent for the potential natural occurrence of this compound.
The biosynthesis of any N-benzoylated compound is contingent on the availability of an activated benzoic acid donor, typically benzoyl-coenzyme A (benzoyl-CoA). The metabolic pathways for the production of benzoyl-CoA are known to exist in both plants and certain bacteria, originating from the phenylpropanoid pathway. This, coupled with the existence of N-acyltransferase enzymes, forms the plausible biochemical basis for the endogenous synthesis of this compound.
Furthermore, the detoxification of benzoic acid in some animal species proceeds via conjugation with L-ornithine to form N2,N5-dibenzoyl-L-ornithine, also known as ornithuric acid. It is biochemically conceivable that this compound could exist as a transient intermediate in this detoxification pathway.
This guide will synthesize the available, albeit indirect, evidence for the natural occurrence of this compound and provide the necessary technical framework to guide future research in this area.
Potential Biosynthetic Pathways
The formation of this compound would necessitate the convergence of two metabolic pathways: the biosynthesis of benzoyl-CoA and the availability of L-ornithine, followed by an enzymatic conjugation.
Benzoyl-CoA Biosynthesis
In plants and some bacteria, benzoyl-CoA is synthesized from L-phenylalanine through the phenylpropanoid pathway. The initial step is the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). The subsequent steps involve the shortening of the C3 side chain, which can occur via a CoA-dependent β-oxidative pathway or a non-β-oxidative route, ultimately yielding benzoyl-CoA.
Caption: Simplified overview of Benzoyl-CoA biosynthesis.
L-Ornithine Biosynthesis
L-ornithine is a key intermediate in the urea cycle in animals and is also synthesized from L-glutamate in plants and microorganisms. In the context of potential this compound synthesis, the subcellular localization and pool of available L-ornithine would be critical.
Hypothetical N-Benzoylation of L-Ornithine
The final step in the proposed biosynthesis is the transfer of the benzoyl group from benzoyl-CoA to the α-amino group of L-ornithine. This reaction would be catalyzed by an N-acyltransferase. While a specific this compound synthase has not been identified, enzymes with broad substrate specificity, such as some members of the BAHD acyltransferase family in plants, could potentially catalyze this reaction. The enzyme ornithine N-benzoyltransferase has been characterized to produce the dibenzoylated form, but the formation of a mono-benzoylated product as an intermediate or a final product under certain conditions cannot be entirely ruled out.
Caption: Hypothetical enzymatic synthesis of this compound.
Benzoic Acid Detoxification: A Potential Source of this compound
In some avian and reptilian species, the detoxification of ingested benzoic acid involves its conjugation with L-ornithine, leading to the excretion of N2,N5-dibenzoyl-L-ornithine (ornithuric acid). This pathway unequivocally demonstrates the existence of enzymatic machinery capable of benzoylating ornithine. It is plausible that this compound could be a transient metabolic intermediate in this process. The initial benzoylation could occur at either the N2 (α) or N5 (δ) position, with a subsequent benzoylation step leading to the final product.
Caption: Potential role of this compound in benzoic acid detoxification.
Quantitative Data on Related Compounds
To date, there is no published quantitative data on the natural occurrence of this compound in any biological matrix. However, data on related compounds can provide a frame of reference for potential concentrations that might be expected.
Table 1: Concentration of Related N-Acylated Amino Acids in Biological Samples
| Compound | Organism/Tissue | Concentration | Reference |
| N-arachidonoyl glycine | Rat Brain | 69 pmol/g | [1] |
| N-oleoyl glycine | Rat Brain | 35 pmol/g | [1] |
| N-palmitoyl glycine | Rat Brain | 28 pmol/g | [1] |
Note: The data presented is for N-acylated amino acids with different acyl groups and is intended for comparative purposes only.
Experimental Protocols for Detection and Quantification
The definitive identification and quantification of this compound in a biological sample would require a robust analytical workflow. The following proposed protocol is based on established methods for the analysis of N-acylated amino acids.
Sample Preparation and Extraction
-
Homogenization: Biological tissue (e.g., fungal mycelia, plant material, animal tissue) should be flash-frozen in liquid nitrogen and homogenized to a fine powder.
-
Extraction: The homogenized tissue should be extracted with a solvent mixture suitable for capturing polar and semi-polar metabolites. A common choice is a methanol:acetonitrile:water (2:2:1, v/v/v) solution. The extraction should be performed at a low temperature (e.g., -20°C) to minimize enzymatic degradation.
-
Centrifugation and Supernatant Collection: The extract should be centrifuged at high speed (e.g., 14,000 x g) to pellet cellular debris. The supernatant containing the metabolites is then carefully collected.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, an optional SPE step using a C18 or mixed-mode sorbent can be employed to enrich for N-acylated amino acids and remove interfering substances.
Caption: Proposed workflow for the extraction of this compound.
Analytical Detection by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of N-acylated amino acids.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is suitable for separating this compound from other metabolites.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is recommended.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for protonating this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) and a specific product ion generated by collision-induced dissociation (CID). A likely fragmentation would be the loss of the benzoyl group or cleavage of the amino acid side chain.
-
Internal Standard: For accurate quantification, a stable isotope-labeled internal standard (e.g., 13C6-N2-Benzoyl-L-ornithine) should be used.
-
Table 2: Predicted Mass Spectrometry Parameters for this compound
| Parameter | Predicted Value |
| Chemical Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| Precursor Ion ([M+H]+) | m/z 237.12 |
| Potential Product Ions | m/z 105.03 (Benzoyl cation), m/z 70.07 (Imino acid fragment) |
Conclusion and Future Directions
The natural occurrence of this compound remains an open question. While direct evidence is currently lacking, the existence of the necessary biosynthetic precursors (benzoyl-CoA and L-ornithine) in various organisms, the proven natural occurrence of other N-benzoylated amino acids, and the involvement of ornithine in benzoic acid detoxification pathways collectively provide a strong rationale for its potential existence.
Future research should focus on targeted metabolomic screening of organisms known to produce benzoylated secondary metabolites, particularly fungi of the genus Penicillium and plants that synthesize a wide array of benzoyl-containing compounds. The development of a sensitive and specific LC-MS/MS method, as outlined in this guide, will be instrumental in these efforts. The definitive discovery of naturally occurring this compound would not only expand our knowledge of secondary metabolism but could also unveil novel bioactive molecules with potential applications in drug development.
References
N2-Benzoyl-L-ornithine and its Derivatives: A Technical Guide to Their Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Benzoyl-L-ornithine and its derivatives represent a burgeoning class of molecules in medicinal chemistry, demonstrating significant potential as modulators of key enzymatic targets implicated in a range of pathologies, including autoimmune diseases, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of these compounds, with a focus on their interactions with Protein Arginine Deiminase (PAD) and Ornithine Decarboxylase (ODC) enzymes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this promising area.
Core Concepts: Targeting Key Enzymes in Disease
The therapeutic potential of this compound derivatives stems from their ability to selectively inhibit enzymes that play crucial roles in disease pathogenesis. Two primary targets have emerged from recent research: Protein Arginine Deiminases (PADs) and Ornithine Decarboxylase (ODC).
Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline.[1] This process, known as citrullination or deimination, can alter the structure and function of proteins, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis, as well as various cancers.[1][2]
Ornithine Decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[3] Elevated ODC activity is a hallmark of many cancers, making it an attractive target for anticancer therapies.[3]
Quantitative Data Summary: Inhibitory Activities
The following tables summarize the inhibitory activities of key this compound derivatives against PAD and ODC enzymes, providing a basis for structure-activity relationship (SAR) analysis and further compound development.
Table 1: Inhibitory Activity of this compound Derivatives against Protein Arginine Deiminases (PADs)
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) | PAD4 | 1.9 ± 0.21 | In vitro enzyme assay | [4] |
| N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) | PAD4 | Not specified, but noted as more potent than o-F-amidine | In vitro enzyme assay | [5] |
| F-amidine | PAD4 | ~20 | In vitro enzyme assay | [4] |
| Cl-amidine | PAD4 | Not specified, but noted as significantly more potent than F-amidine | In vitro enzyme assay | [6] |
| Benzyl derivative (5) | PAD4 | > 1000 | In vitro enzyme assay | [4] |
| Aniline derivative (6) | PAD4 | > 500 | In vitro enzyme assay | [4] |
Table 2: Inhibitory Activity of Ornithine Analogues against Ornithine Decarboxylase (ODC)
| Compound | Target | Ki (μM) | IC50 (μM) | Assay Type | Reference |
| (+)-alpha-Methylornithine | ODC | - | Potent reversible inhibitor | Enzyme activity assay | [7] |
| D-DFMO | ODC | 28.3 ± 3.4 (KD) | ~7.5 | Enzyme activity assay | [8] |
| L-DFMO | ODC | 1.3 ± 0.3 (KD) | Not specified | Enzyme activity assay | [8] |
| D/L-DFMO | ODC | 2.2 ± 0.4 (KD) | Not specified | Enzyme activity assay | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments cited in the literature.
Synthesis of N-Benzoyl Amino Acid Methyl Esters
This general procedure can be adapted for the synthesis of various N-benzoyl-L-ornithine derivatives.
Materials:
-
α-aminoester (1 mmol)
-
Carboxylic acid (1 mmol)
-
N,N-Dimethylpyridin-4-amine (DMAP) (0.1 mmol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol)
-
Triethylamine (2 mmol)
-
Dichloromethane (CH2Cl2) (10 mL)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Combine the α-aminoester, carboxylic acid, DMAP, EDAC, and triethylamine in CH2Cl2.
-
Stir the mixture at room temperature overnight.
-
Add CH2Cl2 (20 mL) and saturated aqueous NH4Cl solution (10 mL) to the reaction mixture.
-
Separate the organic layer.
-
Extract the aqueous phase with CH2Cl2 (3 x 20 mL).
-
Combine the organic fractions, dry over sodium sulfate (Na2SO4), and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using column chromatography.[9]
In Vitro PAD4 Inhibition Assay (Colorimetric)
This assay measures the amount of citrulline produced to determine PAD4 activity.
Materials:
-
Human recombinant PAD4
-
Test compounds
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) (substrate)
-
Color developing reagent (e.g., containing diacetyl monoxime and thiosemicarbazide)
-
96-well plate
Procedure:
-
Pre-incubate human recombinant PAD4 with the test compounds in a 96-well plate.
-
Add the substrate, BAEE, to initiate the reaction.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Quench the reaction by flash freezing in liquid nitrogen.
-
Add the color developing reagent.
-
Measure the absorbance at the appropriate wavelength to quantify citrulline production.
-
Determine IC50 values from dose-response curves.[10]
In Vitro ODC Inhibition Assay (Radiolabeling)
This assay measures the release of 14CO2 from [14C]carboxyl-labeled L-ornithine.
Materials:
-
Purified ODC enzyme
-
[1-14C]-L-ornithine
-
Test compounds
-
Assay buffer (e.g., 25 mM Tris, 0.1 mM EDTA)
-
Reaction mix (e.g., 6.25 mM Tris HCl pH 7.5, 100 μM L-ornithine, 50 μM pyridoxal-5-phosphate)
-
Scintillation vials and fluid
-
Filter paper saturated with 0.1 M NaOH
Procedure:
-
Dilute the purified ODC protein in the assay buffer.
-
Prepare the reaction mix containing [1-14C]-L-ornithine.
-
Add the enzyme and test compounds to microcentrifuge tubes containing the reaction mix.
-
Place the open microcentrifuge tubes into scintillation vials containing NaOH-saturated filter paper to trap the released 14CO2.
-
Incubate at 37°C with shaking for 30 minutes.
-
Stop the reaction by adding sulfuric acid.
-
Continue incubation for another 30 minutes to ensure complete trapping of 14CO2.
-
Remove the microcentrifuge tubes and add scintillation fluid to the vials.
-
Measure the radioactivity using a scintillation counter.[11]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which these target enzymes operate is critical for elucidating the mechanism of action of this compound derivatives and predicting their physiological effects.
Ornithine Decarboxylase and Polyamine Biosynthesis
ODC is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, which is essential for cell proliferation. Its activity is tightly regulated by various signaling cascades.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Detailed Protocol for the Laboratory Synthesis of N²-Benzoyl-L-ornithine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-acylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The selective acylation of one amino group in a diamino acid like L-ornithine is a common requirement for synthesizing specific peptide analogs, enzyme inhibitors, and other targeted therapeutics. N²-Benzoyl-L-ornithine, with a benzoyl group on its alpha-amino group, serves as a valuable intermediate. This application note provides a detailed, three-step protocol for the synthesis of N²-Benzoyl-L-ornithine, beginning with the commercially available N⁵-(tert-butoxycarbonyl)-L-ornithine. The methodology employs an orthogonal protection strategy to ensure high selectivity and yield. The protocol covers the N²-benzoylation, subsequent deprotection of the N⁵-amino group, and characterization of the final product.
Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
Selective N²-Benzoylation: The free alpha-amino group of N⁵-Boc-L-ornithine is acylated using benzoyl chloride under Schotten-Baumann conditions.
-
Acidic Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the N⁵-amino group is removed using trifluoroacetic acid (TFA).
-
Purification: The final compound is purified to yield N²-Benzoyl-L-ornithine hydrochloride.
Experimental Protocol
Part 1: Synthesis of N²-Benzoyl-N⁵-(tert-butoxycarbonyl)-L-ornithine
Methodology:
-
Dissolve N⁵-(tert-butoxycarbonyl)-L-ornithine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution to create a basic environment.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to ~2-3 using 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part 2: Synthesis of N²-Benzoyl-L-ornithine Hydrochloride (Deprotection)
Methodology:
-
Dissolve the crude N²-Benzoyl-N⁵-(tert-butoxycarbonyl)-L-ornithine from Part 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the deprotection via TLC until the starting material is fully consumed.
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of water and add 2M HCl in diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product, N²-Benzoyl-L-ornithine hydrochloride.
Data Presentation
Quantitative data for the synthesis protocol are summarized below.
Table 1: Reagents and Reaction Parameters
| Step | Reagent | Molar Mass ( g/mol ) | Equivalents | Solvent | Temp (°C) | Time (h) |
| 1. Benzoylation | N⁵-Boc-L-ornithine | 232.27 | 1.0 | THF/Water | 0 to RT | 12-16 |
| Benzoyl Chloride | 140.57 | 1.2 | ||||
| Sodium Bicarbonate | 84.01 | 2.5 | ||||
| 2. Deprotection | N²-Benzoyl-N⁵-Boc-L-ornithine | 336.39 | 1.0 | DCM | RT | 2-4 |
| Trifluoroacetic Acid | 114.02 | 10.0 |
Table 2: Characterization Data for N²-Benzoyl-L-ornithine Hydrochloride
| Property | Value |
| Molecular Formula | C₁₂H₁₇ClN₂O₃ |
| Molecular Weight | 272.73 g/mol |
| Appearance | White to off-white solid |
| Mass Spec (ESI-MS) | Expected [M+H]⁺: 237.12 |
| ¹H NMR (400 MHz, D₂O) | Predicted δ (ppm): 7.8-7.5 (m, 5H, Ar-H), 4.5 (t, 1H, α-CH), 3.1 (t, 2H, δ-CH₂), 2.0-1.8 (m, 4H, β,γ-CH₂) |
| ¹³C NMR (100 MHz, D₂O) | Predicted δ (ppm): 175.0 (C=O, acid), 170.0 (C=O, amide), 134.0, 132.0, 129.0, 128.0 (Ar-C), 55.0 (α-C), 39.0 (δ-C), 27.0 (β-C), 24.0 (γ-C) |
Note: NMR chemical shifts are predicted based on the chemical structure and data from analogous compounds and may vary based on solvent and experimental conditions.[1]
Synthesis Workflow Visualization
The diagram below illustrates the complete workflow for the synthesis of N²-Benzoyl-L-ornithine.
Caption: Workflow for the synthesis of N²-Benzoyl-L-ornithine.
References
Application Notes & Protocols for the Detection and Quantification of N2-Benzoyl-L-ornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Benzoyl-L-ornithine is a chemically modified amino acid that may serve as a biomarker or a metabolic intermediate in various biological and pharmaceutical studies. Accurate and sensitive detection and quantification of this compound are crucial for understanding its physiological roles and for pharmacokinetic and pharmacodynamic (PK/PD) assessments in drug development. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with prior benzoylation of related compounds, a technique that enhances analytical sensitivity and chromatographic performance.[1][2][3] Alternative methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, are also discussed.
Analytical Methods Overview
The primary method detailed here is Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS). This technique is highly sensitive and selective, making it ideal for complex biological matrices.[3] The benzoyl group on this compound enhances its retention on reversed-phase columns and improves its ionization efficiency in the mass spectrometer.[1][3] For comparative purposes, a standard HPLC-UV method is also outlined.
I. Quantification of this compound by LC-MS/MS
This protocol is based on the principle of derivatizing analytes with benzoyl chloride to improve their analytical characteristics for LC-MS/MS analysis.[1][3] While this compound is already benzoylated at the N2 position, understanding the derivatization chemistry is crucial for analyzing samples where ornithine may be present and needs to be derivatized to serve as a standard or for comparative analysis. The protocol below is optimized for the direct analysis of this compound.
Experimental Workflow
Figure 1. General experimental workflow for the LC-MS/MS analysis of this compound.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma, serum, and tissue homogenates.
-
To 100 µL of the biological sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
The specific MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer. The most common product ion for benzoylated amines corresponds to the benzoyl group (m/z 105.0).[3]
Table 2: Predicted MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | 105.0 | To be optimized |
| This compound | [M+H]⁺ | [M+H - H₂O]⁺ | To be optimized |
| ¹³C₆-N2-Benzoyl-L-ornithine (IS) | [M+H]⁺ | 111.0 | To be optimized |
Quantitative Data Summary (Representative)
The following table presents expected quantitative performance parameters for the LC-MS/MS method. These values are based on typical performance for benzoylated amino acids and should be validated for this compound in your laboratory.[4]
Table 3: Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
II. HPLC-UV Method for this compound
For laboratories where LC-MS/MS is not available, a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method can be employed, although it will be less sensitive and selective.
Experimental Workflow
Figure 2. Workflow for HPLC-UV analysis of this compound.
Sample Preparation
A more rigorous cleanup such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended to reduce matrix interference.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
Table 4: HPLC-UV Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Isocratic or gradient, to be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | ~230 nm (based on benzoyl chromophore) |
Quantitative Data Summary (Representative)
Table 5: Expected Quantitative Performance (HPLC-UV)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Signaling Pathway and Logical Relationships
The analytical methods described are crucial for studying metabolic pathways involving ornithine. For instance, in the urea cycle, ornithine is a key intermediate. The benzoylation of ornithine at the N2 position might represent a specific metabolic or catabolic step.
Figure 3. Potential metabolic relationship involving this compound.
Conclusion
The LC-MS/MS method offers a highly sensitive and specific approach for the quantification of this compound in complex biological matrices. The provided protocols serve as a robust starting point for method development and validation. For higher concentration samples or when advanced instrumentation is unavailable, the HPLC-UV method provides a viable alternative. The successful implementation of these methods will enable researchers to accurately measure this compound and elucidate its role in biological systems and drug metabolism.
References
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N2-Benzoyl-L-ornithine in Biological Samples by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. Its levels in biological fluids can be indicative of various metabolic states and diseases. Direct analysis of highly polar molecules like ornithine by reversed-phase liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor retention. Derivatization with benzoyl chloride is an effective strategy to decrease the polarity of ornithine, thereby improving its chromatographic retention and enhancing its ionization efficiency for sensitive and reliable quantification.[1] This application note provides a detailed protocol for the analysis of N2-Benzoyl-L-ornithine in biological samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
The method involves a simple protein precipitation step to extract the analyte from the biological matrix, followed by a rapid derivatization reaction with benzoyl chloride under basic conditions. The resulting this compound is then separated from other matrix components using reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard. The benzoylation reaction is fast, typically completed in under a minute at room temperature, and the resulting derivatives are stable.[1]
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Materials and Reagents
-
Apparatus:
-
HPLC system (e.g., Agilent 1290 Infinity II)
-
Tandem Mass Spectrometer (e.g., Agilent 6410 Triple Quadrupole)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
HPLC vials
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-Benzoyl chloride for IS preparation)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Benzoyl chloride (BzCl)
-
Sodium carbonate or Diisopropylethylamine (DIPEA)
-
Biological matrix (e.g., human serum)
-
Experimental Protocols
1. Standard and Reagent Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (if not already benzoylated) in a suitable solvent like acetonitrile/water (1:1, v/v). Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solution in acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Benzoyl Chloride Solution (2% v/v): Prepare fresh by dissolving 20 µL of benzoyl chloride in 980 µL of acetonitrile.
-
Base Solution (100 mM): Prepare a 100 mM solution of sodium carbonate in water or a 15 mM solution of DIPEA in water.[2][3]
2. Sample Preparation Protocol
-
Protein Precipitation: To 50 µL of the biological sample (e.g., serum, plasma) in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[3]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean HPLC vial.
-
Derivatization:
-
Final Dilution: Add 60 µL of water with 0.1% formic acid to stop the reaction and prepare the sample for injection.
3. HPLC-MS/MS Method
The following tables summarize the instrumental conditions for the analysis.
Table 1: HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.15% Formic Acid in Water[2][3] |
| Mobile Phase B | Acetonitrile[2][3] |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-0.5 min: 15% B; 0.5-8 min: 15-70% B; 8-9 min: 70-100% B; 9-10 min: 100% B; 10.1-12 min: 15% B |
| Injection Volume | 5 µL[2][3] |
| Column Temperature | 30°C[2] |
| Autosampler Temp. | 4°C[2] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Capillary Voltage | 3000 V[2] |
| Gas Temperature | 325°C[2] |
| Gas Flow | 11 L/min[2] |
| Nebulizer Pressure | 60 psi[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 237.1 | 105.1 | 15 |
| ¹³C₆-Benzoyl IS | 243.1 | 111.1 | 15 |
Note: Collision energy may require optimization based on the specific instrument used. The product ion m/z 105 corresponds to the benzoyl group fragment.[1]
Method Performance Characteristics
The method should be validated to demonstrate its suitability for the intended purpose. The following table presents typical performance data for methods utilizing benzoyl chloride derivatization for small molecule analysis.
Table 4: Representative Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | < 10 nM[3] |
| Limit of Quantification (LOQ) | 10 - 25 nM |
| Intra-day Precision (%RSD) | < 10%[3] |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by IS |
| Carryover | < 5%[3] |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analyte's properties and the analytical strategy chosen.
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in biological samples. The use of benzoyl chloride derivatization effectively overcomes the challenges associated with the analysis of polar compounds by reversed-phase chromatography. The protocol is straightforward, involving a simple protein precipitation and a rapid derivatization step, making it suitable for high-throughput analysis in clinical and research settings.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N2-Benzoyl-L-ornithine in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Benzoyl-L-ornithine is an N-acylated derivative of the non-proteinogenic amino acid L-ornithine. While not a common endogenous metabolite, its structure makes it a potential substrate for a class of hydrolytic enzymes, herein referred to as this compound Hydrolase (NBOH). These enzymes would catalyze the cleavage of the amide bond, releasing L-ornithine and benzoic acid. The study of such enzymatic activity is relevant for understanding the metabolism of acylated amino acids, identifying novel enzyme functions, and for the screening of potential enzyme inhibitors in drug discovery programs.
These application notes provide a detailed protocol for a continuous spectrophotometric enzyme assay for a putative this compound Hydrolase. The assay is based on the detection of one of the reaction products, L-ornithine, through a coupled enzyme reaction.
Principle of the Enzyme Assay
The hydrolysis of this compound by a specific hydrolase is the primary reaction. The production of L-ornithine is then monitored using a coupled enzyme assay system. In this proposed protocol, L-ornithine is converted to putrescine by ornithine decarboxylase (ODC). The subsequent oxidation of putrescine by a diamine oxidase can be coupled to a reaction that produces a detectable colorimetric or fluorometric signal. A simpler, though indirect, continuous assay can be established by coupling the release of L-ornithine to a reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm. For the purpose of this protocol, a coupled assay involving the consumption of NADH will be detailed due to its widespread use and convenience.
Applications
-
Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the this compound hydrolase.
-
Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential inhibitors of the enzyme, which could be valuable in therapeutic development.
-
Metabolic Pathway Elucidation: Investigating the potential role of such enzymatic activity in metabolic pathways involving acylated amino acids.
Data Presentation
The following table summarizes representative kinetic parameters for enzymes that hydrolyze N-acyl amino acids. These values are provided for illustrative purposes to indicate the expected range for a putative this compound Hydrolase.
| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) |
| Porcine Kidney Acylase I | N-acetyl-L-phenylalanine | 5.5 | Not Reported |
| Rat Liver Fatty Acid Amide Hydrolase | Oleamide | 0.104 | 5.7 |
| Pyrococcus furiosus Aminoacylase | N-acetyl-L-methionine | 1.8 | 200,000 |
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: Experimental workflow for the enzyme assay.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for this compound Hydrolase Activity
This protocol describes a continuous enzyme assay that couples the production of L-ornithine to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
1. Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: 100 mM this compound in deionized water.
-
Coupled Enzyme 1 Solution: 10 units/mL L-ornithine decarboxylase (ODC) in Assay Buffer.
-
Coupled Enzyme 2 Solution: 10 units/mL diamine oxidase in Assay Buffer.
-
Coupled Enzyme 3 Solution: 10 units/mL aldehyde dehydrogenase in Assay Buffer.
-
NADH Stock Solution: 10 mM NADH in Assay Buffer.
-
Enzyme Solution: A purified or partially purified preparation of the putative this compound Hydrolase, diluted in Assay Buffer to a concentration that gives a linear rate of reaction.
2. Equipment
-
UV-Vis Spectrophotometer with temperature control, capable of reading at 340 nm.
-
Cuvettes (1 cm path length).
-
Water bath or heating block set to 37°C.
-
Pipettes and tips.
3. Assay Procedure
-
Set the spectrophotometer to 37°C and the wavelength to 340 nm.
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following in order:
-
850 µL of Assay Buffer
-
50 µL of 100 mM this compound (final concentration 5 mM)
-
20 µL of 10 units/mL L-ornithine decarboxylase
-
20 µL of 10 units/mL diamine oxidase
-
20 µL of 10 units/mL aldehyde dehydrogenase
-
30 µL of 10 mM NADH (final concentration 0.3 mM)
-
-
Mix by inverting the cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 10 minutes, recording a data point every 30 seconds.
-
Run a blank reaction by adding 10 µL of Assay Buffer instead of the enzyme solution to control for non-enzymatic degradation of NADH.
4. Calculation of Enzyme Activity
-
Determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity in Units/mL using the following formula based on the Beer-Lambert law:
Activity (U/mL) = (ΔA340/min) / (ε * l) * (V_total / V_enzyme) * 1000
Where:
-
ΔA340/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (1 cm).
-
V_total is the total volume of the assay (1 mL).
-
V_enzyme is the volume of the enzyme solution added (0.01 mL).
-
1000 is the factor to convert to µmol.
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Protocol 2: HPLC-Based Endpoint Assay for this compound Hydrolase Activity
This protocol provides an alternative method to directly measure the formation of the L-ornithine product using High-Performance Liquid Chromatography (HPLC).
1. Reagents and Buffers
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: 100 mM this compound in deionized water.
-
Enzyme Solution: A purified or partially purified preparation of the putative this compound Hydrolase, diluted in Reaction Buffer.
-
Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA).
-
L-ornithine standards: A series of known concentrations of L-ornithine for generating a standard curve.
2. Equipment
-
HPLC system with a suitable column for amino acid analysis (e.g., a C18 column with a derivatization agent or a dedicated amino acid analysis column).
-
Water bath or heating block set to 37°C.
-
Microcentrifuge.
-
Pipettes and tips.
3. Assay Procedure
-
Prepare a series of reaction tubes. For each reaction, add 440 µL of Reaction Buffer and 50 µL of 100 mM this compound.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes) during which the reaction is linear.
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the sample by HPLC to quantify the amount of L-ornithine produced.
-
Prepare a standard curve by running known concentrations of L-ornithine on the HPLC.
4. Calculation of Enzyme Activity
-
Determine the concentration of L-ornithine in the sample from the standard curve.
-
Calculate the enzyme activity using the following formula:
Activity (U/mL) = ([L-ornithine] * V_total) / (t * V_enzyme)
Where:
-
[L-ornithine] is the concentration of L-ornithine produced (in µmol/mL).
-
V_total is the total volume of the reaction before stopping (0.5 mL).
-
t is the incubation time (in minutes).
-
V_enzyme is the volume of the enzyme solution added (0.01 mL).
-
Application Notes and Protocols: Nδ-Benzoyl-L-ornithine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nδ-Benzoyl-L-ornithine in solid-phase peptide synthesis (SPPS). The introduction of a benzoyl group on the side chain of ornithine offers a valuable tool for modifying peptide structure, stability, and biological activity. This document outlines the synthesis of the necessary building block, its incorporation into peptide chains, and potential applications.
Introduction to Nδ-Benzoyl-L-ornithine in Peptide Design
Ornithine, a non-proteinogenic amino acid, is a versatile component in peptide chemistry, often used for creating lactam bridges, attaching probes, or modulating peptide properties.[1] Acylating the δ-amino group of ornithine with a benzoyl moiety introduces a hydrophobic and rigid element into the peptide sequence. This modification can influence peptide conformation, membrane interaction, and resistance to enzymatic degradation. While Nα-Benzoyl-L-ornithine is commercially available, its utility in standard SPPS is limited as the benzoyl group is not a suitable Nα-protecting group for stepwise synthesis.[2] Therefore, for incorporation into a peptide chain, Nδ-Benzoyl-L-ornithine , protected at the α-amino group with Fmoc, is the building block of choice.
Key Features and Applications
The use of Fmoc-L-Orn(Bz)-OH in peptide synthesis allows for:
-
Increased Hydrophobicity: The benzoyl group enhances the lipophilicity of the peptide, which can be crucial for cell penetration and interaction with hydrophobic receptors.
-
Conformational Rigidity: The bulky benzoyl group can introduce steric constraints, influencing the peptide's secondary structure.
-
Enhanced Stability: N-acylation of the side chain can protect against enzymatic degradation by exopeptidases.
-
Building Block for Diverse Libraries: It serves as a valuable component for creating libraries of modified peptides with diverse physicochemical properties for screening and drug discovery.[3]
Peptides containing modified ornithine residues have been investigated for various biological activities, including antimicrobial and anticancer effects.[4][5] The benzoyl modification provides a strategic tool to fine-tune these activities.
Synthesis of the Fmoc-L-Orn(Bz)-OH Building Block
The synthesis of Fmoc-L-Orn(Bz)-OH is not as straightforward as for standard amino acids but can be achieved through a multi-step process, adapted from methods for side-chain acylation of ornithine.[3] A common strategy involves the use of a copper(II) complex to temporarily protect the α-amino and carboxyl groups, leaving the δ-amino group free for selective acylation.
Experimental Protocol: Synthesis of Fmoc-L-Orn(Bz)-OH
Materials:
-
L-Ornithine monohydrochloride
-
Copper(II) sulfate pentahydrate
-
Sodium carbonate
-
Benzoyl chloride
-
8-Hydroxyquinoline
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Dioxane
-
Acetone
-
Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
Formation of the Ornithine Copper Complex:
-
Dissolve L-Ornithine monohydrochloride in water.
-
Add a solution of copper(II) sulfate pentahydrate in water.
-
Slowly add a solution of sodium carbonate while stirring.
-
The blue copper complex of ornithine will precipitate. Isolate the precipitate by filtration, wash with water and acetone, and dry under vacuum.
-
-
Nδ-Benzoylation:
-
Suspend the dried copper complex in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).
-
Cool the suspension in an ice bath.
-
Slowly add benzoyl chloride and a base (e.g., sodium bicarbonate) to maintain a slightly alkaline pH.
-
Stir the reaction mixture until the benzoylation is complete (monitor by TLC).
-
-
Decomplexation:
-
Suspend the Nδ-benzoylated copper complex in water.
-
Add a solution of 8-hydroxyquinoline in ethanol to chelate and remove the copper ions.
-
The free Nδ-Benzoyl-L-ornithine will be in the aqueous phase. Filter to remove the copper-8-hydroxyquinoline complex.
-
-
Nα-Fmoc Protection:
-
To the aqueous solution of Nδ-Benzoyl-L-ornithine, add dioxane and sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the solution with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Purification:
-
Purify the crude Fmoc-L-Orn(Bz)-OH by column chromatography on silica gel to obtain the final product.
-
Incorporation of Fmoc-L-Orn(Bz)-OH into Peptides via SPPS
Fmoc-L-Orn(Bz)-OH can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocol: Fmoc-SPPS with Fmoc-L-Orn(Bz)-OH
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-L-Orn(Bz)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[6]
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF (e.g., 1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine.
-
Coupling of Fmoc-L-Orn(Bz)-OH:
-
In a separate vial, pre-activate Fmoc-L-Orn(Bz)-OH (3-5 equivalents relative to resin loading) with HBTU/HATU (1 equivalent to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for completion of the coupling.[7] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.[7]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and verify its identity by mass spectrometry.
Quantitative Data and Considerations
The efficiency of incorporating modified amino acids can vary. While specific data for Fmoc-L-Orn(Bz)-OH is not extensively published, the following table provides typical values and important considerations for SPPS.
| Parameter | Typical Value/Consideration | Reference |
| Resin Loading | 0.1 - 0.8 mmol/g | [8] |
| Amino Acid Equivalents | 3 - 5 eq. | [9] |
| Coupling Reagent Equivalents | 0.95 eq. relative to amino acid | [10] |
| Base Equivalents | 2 eq. relative to amino acid | [6] |
| Coupling Time | 1 - 2 hours | [6] |
| Expected Coupling Yield | >99% per step | [2] |
| Overall Crude Purity | Dependent on peptide length and sequence | |
| Potential Side Reaction | Intramolecular cyclization (δ-lactam formation) | [3][11] |
Note on Side Reactions: For Nδ-acylated ornithine derivatives, there is a potential for intramolecular cyclization to form a δ-lactam, which competes with the desired peptide bond formation.[3] This side reaction is influenced by the acidity of the Nδ-amido proton. Using efficient coupling reagents like HATU and minimizing pre-activation times can help to favor the intermolecular peptide bond formation.
Visualizing the Workflow
Synthesis of the Building Block
Caption: Synthesis of the Fmoc-L-Orn(Bz)-OH building block.
SPPS Cycle for Incorporation
Caption: SPPS cycle for incorporating Fmoc-L-Orn(Bz)-OH.
Final Cleavage and Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic-bioinformatic natural product-inspired peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. patents.justia.com [patents.justia.com]
Investigating N2-Benzoyl-L-ornithine Derivatives as Protein Arginine Deiminase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, leads to a loss of positive charge on the protein, which can significantly alter its structure and function. Dysregulated PAD activity has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis, multiple sclerosis, and certain cancers. Consequently, the development of potent and selective PAD inhibitors is a key focus in drug discovery.
N2-Benzoyl-L-ornithine serves as a foundational scaffold for the synthesis of a class of potent PAD inhibitors. While this compound itself is not a potent inhibitor, its derivatives, particularly those incorporating a haloacetamidine warhead, have demonstrated significant irreversible inhibition of PAD enzymes. This document provides detailed application notes and protocols for investigating these this compound derivatives as PAD inhibitors. The focus will be on two well-characterized second-generation inhibitors: N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) .[1][2]
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory potential of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50) and their inactivation efficiency (k_inact/K_I). The following tables summarize the reported quantitative data for o-F-amidine and o-Cl-amidine against various PAD isozymes, highlighting their potency and selectivity.[1]
Table 1: IC50 Values of this compound Derivatives against PAD Isozymes
| Compound | PAD1 (μM) | PAD2 (μM) | PAD3 (μM) | PAD4 (μM) |
| o-F-amidine | 1.1 ± 0.1 | 19 ± 2 | 26 ± 3 | 6.5 ± 0.7 |
| o-Cl-amidine | 0.8 ± 0.1 | 5.2 ± 0.6 | 7.5 ± 0.9 | 2.3 ± 0.3 |
Data extracted from Causey CP, et al. J Med Chem. 2011.[1]
Table 2: Inactivation Parameters (k_inact/K_I) of this compound Derivatives
| Compound | PAD1 (M⁻¹min⁻¹) | PAD2 (M⁻¹min⁻¹) | PAD3 (M⁻¹min⁻¹) | PAD4 (M⁻¹min⁻¹) |
| o-F-amidine | 65,000 | 2,700 | 2,400 | 11,000 |
| o-Cl-amidine | 83,000 | 10,000 | 8,000 | 28,000 |
Data extracted from Causey CP, et al. J Med Chem. 2011.[1]
These data indicate that both o-F-amidine and o-Cl-amidine are potent irreversible inhibitors of PAD enzymes, with o-Cl-amidine generally exhibiting greater potency. Notably, these compounds show a degree of selectivity, with a preference for PAD1 and PAD4 over PAD2 and PAD3.[1]
Experimental Protocols
Protocol 1: In Vitro PAD Enzyme Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound derivatives on PAD enzymes using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate. The assay measures the amount of citrulline produced.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, or PAD4
-
This compound derivative inhibitor (e.g., o-F-amidine, o-Cl-amidine)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 100 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Color Reagent A: 0.5% Diacetyl monoxime, 0.25% Thiosemicarbazide in water
-
Color Reagent B: 3 M H₂SO₄, 1 M H₃PO₄, 150 µM NH₄Fe(SO₄)₂
-
Citrulline standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in Assay Buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 2 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer). Add 48 µL of the PAD enzyme solution (final concentration ~0.2 µM) in Assay Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of 60 mM BAEE solution in Assay Buffer to each well (final concentration 10 mM).
-
Reaction Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be within the linear range of the enzyme activity.
-
Reaction Termination: Stop the reaction by adding 140 µL of the Color Reagent mixture (1 part Color Reagent A to 3 parts Color Reagent B).
-
Color Development: Incubate the plate at 95°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using known concentrations of citrulline. Calculate the amount of citrulline produced in each well. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Protocol 2: Cellular PAD Activity Assay (Western Blot)
This protocol describes the assessment of PAD inhibitor activity in a cellular context by measuring the level of protein citrullination via Western blot.
Materials:
-
Cell line of interest (e.g., HL-60, neutrophils)
-
This compound derivative inhibitor
-
Cell culture medium and supplements
-
Stimulating agent (e.g., calcium ionophore A23187)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against citrullinated proteins (e.g., anti-modified citrulline antibody) or a specific citrullinated protein (e.g., anti-citrullinated histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with various concentrations of the this compound derivative or vehicle for 1-2 hours.
-
Induction of Citrullination: Stimulate the cells with an appropriate agent (e.g., 5 µM A23187) for 30-60 minutes to induce PAD activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for citrullinated proteins and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of citrullination in inhibitor-treated cells to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
PAD4 Signaling in Gene Regulation
PAD4 is predominantly localized in the nucleus and plays a crucial role in gene regulation through histone citrullination.[3] It can citrullinate arginine residues on histone tails, which can antagonize the effects of histone arginine methylation, a modification generally associated with transcriptional activation. PAD4 has been shown to act as a corepressor for transcription factors like p53.[4]
Caption: PAD4-mediated gene repression and its inhibition.
PAD2 Signaling in Inflammation and Rheumatoid Arthritis
PAD2 is highly expressed in immune cells and is strongly implicated in the inflammatory processes of rheumatoid arthritis.[5] In mast cells, the inflammatory signal ATP can activate the P2X7 receptor, leading to an influx of calcium that activates PAD2.[6] Activated PAD2 then citrullinates various intracellular proteins, which can be released into the extracellular space, potentially creating neoantigens that trigger an autoimmune response.[6] Furthermore, PAD2 is involved in macrophage polarization, with its inhibition promoting a shift towards an anti-inflammatory M2 phenotype.[7]
Caption: PAD2 activation in immune cells and its role in inflammation.
Experimental Workflow for PAD Inhibitor Investigation
The following diagram outlines a typical workflow for the investigation of this compound derivatives as PAD inhibitors, from initial in vitro screening to cellular and potential in vivo validation.
References
- 1. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of histone modification and chromatin structure by the p53-PADI4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAD2: An Arginine Deiminase that Regulates Arthritis - Kerri Mowen [grantome.com]
- 6. ATP induces PAD2-dependent citrullination in Mast Cells through the P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N2-Benzoyl-L-ornithine Derivatives in Cell Culture Studies
A comprehensive search of scientific literature reveals a notable absence of specific cell culture studies, detailed protocols, and established signaling pathways directly involving N2-Benzoyl-L-ornithine. Research has instead focused on structurally related analogs, particularly those with modifications that enhance their biological activity as enzyme inhibitors. These derivatives are primarily investigated for their potential in cancer therapy and the study of cellular processes like protein citrullination and polyamine biosynthesis.
This document provides an overview of the applications and methodologies for a closely related and well-studied derivative, N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) , a potent inhibitor of Protein Arginine Deiminases (PADs). Additionally, the broader context of targeting ornithine metabolism in cancer research is discussed, focusing on the inhibition of Ornithine Decarboxylase (ODC).
I. N-α-(2-carboxyl)benzoyl-ornithine Derivatives as PAD Inhibitors
Protein Arginine Deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins. This post-translational modification, known as citrullination or deimination, is implicated in the pathophysiology of various diseases, including cancer, autoimmune disorders like rheumatoid arthritis, and ulcerative colitis.[1] The development of PAD inhibitors is therefore a significant area of research for novel therapeutic strategies.
A. Mechanism of Action and Cellular Effects
N-α-(2-carboxyl)benzoyl-ornithine derivatives, such as o-F-amidine, have been developed as second-generation irreversible inhibitors of PADs.[1][2] These compounds exhibit improved potency and selectivity compared to earlier inhibitors.[1][2] In a cellular context, these inhibitors can modulate gene transcription, cellular differentiation, and immune responses by preventing the citrullination of key protein targets like histones.[1][2]
Key cellular effects observed with PAD inhibitors include:
-
Inhibition of histone citrullination: PAD4 is known to citrullinate histones, which can affect chromatin structure and gene expression.[2]
-
Induction of apoptosis: In some cancer cell lines, PAD inhibition can lead to programmed cell death.
-
Potentiation of chemotherapy: These inhibitors can enhance the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin.[2]
B. Quantitative Data Summary
The following table summarizes the reported potency of N-α-(2-carboxyl)benzoyl-ornithine derivatives against various PAD isoforms.
| Compound | Target PAD Isoform | IC50 (μM) | Fold Improvement vs. F-amidine | Reference |
| o-F-amidine | PAD1 | 0.4 ± 0.02 | 65 | [1][2] |
| PAD2 | 2.3 ± 0.1 | 12 | [1][2] | |
| PAD3 | 1.9 ± 0.1 | 25 | [1][2] | |
| PAD4 | 0.8 ± 0.05 | 8 | [1][2] | |
| o-Cl-amidine | PAD1 | 0.5 ± 0.03 | 52 | [1][2] |
| PAD2 | 2.8 ± 0.2 | 10 | [1][2] | |
| PAD3 | 2.5 ± 0.1 | 19 | [1][2] | |
| PAD4 | 1.0 ± 0.07 | 6 | [1][2] |
C. Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of PAD inhibitors on the viability of cancer cell lines, both alone and in combination with other drugs.
-
Cell Line: HL-60 (human promyelocytic leukemia cells) or other suitable cancer cell lines.
-
Reagents:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
N-α-(2-carboxyl)benzoyl-ornithine derivative (e.g., o-F-amidine).
-
Doxorubicin (or other chemotherapeutic agent).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.
-
Treat the cells with increasing concentrations of the PAD inhibitor, doxorubicin, or a combination of both. Include an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 μL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 μL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Western Blot for Histone Citrullination
This protocol is used to determine the in-cell efficacy of PAD inhibitors by measuring the levels of citrullinated histones.
-
Cell Line: HL-60 cells.
-
Reagents:
-
RPMI-1640 medium.
-
PAD inhibitor (e.g., o-F-amidine).
-
Calcium ionophore (e.g., A23187) to induce PAD4 activity.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody: Anti-citrullinated Histone H3 antibody.
-
Primary antibody: Anti-Histone H3 antibody (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Pre-treat HL-60 cells with the PAD inhibitor for 30 minutes.
-
Stimulate the cells with a calcium ionophore to activate PAD4.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
D. Signaling Pathway Visualization
II. Targeting Ornithine Decarboxylase (ODC) in Cancer
Ornithine is a crucial non-proteinogenic amino acid that serves as the precursor for the synthesis of polyamines (putrescine, spermidine, and spermine) through the action of ornithine decarboxylase (ODC).[3] Polyamines are essential for cell growth, proliferation, and differentiation.[3] Many cancer cells exhibit elevated levels of polyamines, making the polyamine biosynthesis pathway an attractive target for anticancer drug development.[3][4]
A. ODC as a Therapeutic Target
ODC is the rate-limiting enzyme in polyamine biosynthesis, and its inhibition can deplete cellular polyamine levels, leading to the suppression of tumor growth.[3][5] While specific studies on this compound as an ODC inhibitor are not available, the development of various ornithine analogs as ODC inhibitors is a well-established strategy in cancer research.[3][6][7]
B. Experimental Workflow for Screening ODC Inhibitors
The following workflow outlines the general steps for identifying and characterizing novel ODC inhibitors.
Disclaimer: The information provided here is based on research conducted on derivatives of this compound and the general principles of targeting related pathways. Specific experimental conditions for this compound itself are not available in the current scientific literature. Researchers should use this information as a guide and optimize protocols for their specific experimental setup.
References
- 1. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ornithine as a possible marker of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rational discovery of multipurpose inhibitors of the ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in the Study of N2-Benzoyl-L-ornithine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant animal models and detailed experimental protocols for investigating the physiological and pathological effects of N2-Benzoyl-L-ornithine. The protocols are designed to assess the compound's impact on key metabolic pathways and its potential role in carcinogenesis.
Introduction
This compound is a derivative of the non-essential amino acid L-ornithine. L-ornithine is a critical intermediate in several metabolic pathways, most notably the urea cycle, where it plays a vital role in the detoxification of ammonia.[1][2] It also serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell proliferation, differentiation, and apoptosis.[3][4] Given the central role of ornithine in these processes, synthetic derivatives like this compound are of significant interest for their potential to modulate these pathways and exert therapeutic or toxicological effects.
The benzoyl group may alter the compound's metabolic stability, distribution, and interaction with enzymes and receptors. Of particular interest is the potential for this compound to influence the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[5] Dysregulation of ODC and polyamine metabolism is frequently observed in various cancers, making this pathway a key target for investigation.[6][7][8]
This document outlines protocols for three key animal models to characterize the effects of this compound:
-
Mouse Skin Carcinogenesis Model: To evaluate the tumor-promoting or inhibitory potential by assessing ODC activity.
-
Rat Model of Urea Cycle Function: To determine the impact on ammonia metabolism and urea synthesis.
-
Rat Pharmacokinetic and Acute Toxicity Model: To establish the compound's safety profile and disposition.
Animal Model: Mouse Skin Carcinogenesis
Application: To investigate the effect of this compound on tumor promotion, using the induction of ornithine decarboxylase (ODC) activity as a key biomarker.[1][9][10] This model is highly relevant for screening compounds that may influence cell proliferation and cancer development.[6]
Experimental Protocol
1.1. Animals:
-
Species: Mouse
-
Strain: SENCAR (Sensitive to Carcinogenesis) or C57BL/6[1]
-
Age: 6-8 weeks
-
Sex: Female
-
Housing: Standard specific-pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.
1.2. Materials:
-
This compound
-
Vehicle (e.g., acetone or a suitable solvent)
-
7,12-Dimethylbenz[a]anthracene (DMBA) - Initiator
-
12-O-tetradecanoylphorbol-13-acetate (TPA) - Promoter (for positive control)
-
Reagents for ODC activity assay (L-[1-14C]ornithine, pyridoxal phosphate, EDTA, dithiothreitol, Tris-HCl buffer)
-
Protein assay reagents (e.g., Bradford or BCA)
1.3. Experimental Design:
-
Group 1 (Control): Vehicle only.
-
Group 2 (Initiator Only): DMBA followed by vehicle.
-
Group 3 (this compound): DMBA followed by topical application of this compound.
-
Group 4 (Positive Control): DMBA followed by TPA.
-
Group 5 (this compound alone): Vehicle followed by this compound.
1.4. Procedure:
-
Initiation: Shave the dorsal skin of the mice. Two days later, apply a single topical dose of DMBA (e.g., 100 nmol in 200 µL of acetone).
-
Promotion: One week after initiation, begin the promotion phase. Apply the test compounds topically twice a week for 20 weeks.
-
Groups 1 & 2: Apply 200 µL of vehicle.
-
Group 3: Apply this compound at various doses (e.g., 1, 5, 10 µmol in 200 µL of vehicle).
-
Group 4: Apply TPA (e.g., 5 nmol in 200 µL of vehicle).
-
Group 5: Apply this compound as in Group 3.
-
-
Tumor Monitoring: Record the number and size of skin papillomas weekly.
-
ODC Activity Assay (Short-term study):
-
A separate cohort of mice is used for this.
-
Apply a single dose of the test compound.
-
At peak ODC induction time (typically 4-6 hours post-application), euthanize the mice.
-
Excise the treated skin area and prepare an epidermal homogenate.[11]
-
Measure ODC activity by quantifying the release of 14CO2 from L-[1-14C]ornithine.[12]
-
Normalize ODC activity to the total protein concentration of the epidermal preparation.
-
Data Presentation
Table 1: Tumor Incidence and Multiplicity at 20 Weeks
| Group | Treatment | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) |
|---|---|---|---|
| 1 | Vehicle | 0 | 0 |
| 2 | DMBA + Vehicle | 10 | 0.1 ± 0.05 |
| 3a | DMBA + this compound (1 µmol) | Data | Data |
| 3b | DMBA + this compound (5 µmol) | Data | Data |
| 3c | DMBA + this compound (10 µmol) | Data | Data |
| 4 | DMBA + TPA | 95 | 8.5 ± 2.1 |
| 5 | Vehicle + this compound (10 µmol) | Data | Data |
Table 2: Epidermal ODC Activity (Short-term Study)
| Group | Treatment | ODC Activity (pmol 14CO2/hr/mg protein) |
|---|---|---|
| 1 | Vehicle | 10 ± 2.5 |
| 2 | This compound (1 µmol) | Data |
| 3 | This compound (5 µmol) | Data |
| 4 | This compound (10 µmol) | Data |
| 5 | TPA (Positive Control) | 350 ± 45 |
Visualization
Caption: Polyamine synthesis pathway initiated by ODC.
Caption: Workflow for the mouse skin carcinogenesis study.
Animal Model: Urea Cycle Function in Rats
Application: To assess the impact of this compound on the urea cycle, particularly its capacity to handle a nitrogen challenge. This is crucial for identifying potential hepatotoxicity or interference with ammonia detoxification.[13][14][15]
Experimental Protocol
2.1. Animals:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Age: 8-10 weeks
-
Sex: Male
-
Housing: As described in 1.1.
2.2. Materials:
-
This compound
-
Vehicle (e.g., saline or appropriate solvent)
-
Ammonium chloride (NH4Cl) for ammonia challenge
-
Reagents for blood ammonia and urea nitrogen (BUN) analysis
-
Stable isotopes (e.g., 15N-ammonium chloride) for flux studies (optional, advanced)
2.3. Experimental Design:
-
Group 1 (Control): Vehicle administration.
-
Group 2 (this compound - Low Dose): Administration of a low dose of the test compound.
-
Group 3 (this compound - High Dose): Administration of a high dose of the test compound.
-
Group 4 (Positive Control): Administration of a known urea cycle inhibitor (if available) or vehicle.
2.4. Procedure:
-
Acclimation and Dosing: Acclimate rats for one week. Administer this compound or vehicle daily for 7 days (e.g., via oral gavage).
-
Ammonia Challenge: On day 8, after an overnight fast, administer an intraperitoneal (IP) injection of ammonium chloride (e.g., 4 mmol/kg).
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at baseline (pre-challenge) and at 30, 60, and 120 minutes post-challenge.
-
Biochemical Analysis:
-
Measure plasma ammonia concentration at each time point.
-
Measure serum BUN concentration at each time point.
-
-
Urea Cycle Flux (Advanced):
-
Administer a stable isotope tracer like 15NH4Cl.
-
Measure the incorporation of 15N into urea over time using mass spectrometry to determine the rate of ureagenesis.[13]
-
Data Presentation
Table 3: Plasma Ammonia Levels After Ammonium Chloride Challenge
| Group | Treatment | Baseline (µmol/L) | 30 min (µmol/L) | 60 min (µmol/L) | 120 min (µmol/L) |
|---|---|---|---|---|---|
| 1 | Vehicle | 50 ± 10 | 350 ± 50 | 200 ± 40 | 80 ± 15 |
| 2 | Low Dose | Data | Data | Data | Data |
| 3 | High Dose | Data | Data | Data | Data |
Table 4: Serum Blood Urea Nitrogen (BUN) Levels
| Group | Treatment | Baseline (mg/dL) | 120 min post-challenge (mg/dL) |
|---|---|---|---|
| 1 | Vehicle | 18 ± 3 | 25 ± 4 |
| 2 | Low Dose | Data | Data |
| 3 | High Dose | Data | Data |
Visualization
Caption: The Urea Cycle pathway for ammonia detoxification.
Animal Model: Pharmacokinetics and Acute Toxicity in Rats
Application: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to establish the acute toxicity and maximum tolerated dose (MTD) of this compound. This is a fundamental step in preclinical drug development.[16][17][18]
Experimental Protocol
3.1. Animals:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Age: 8-10 weeks
-
Sex: Male and Female
-
Housing: As described in 1.1. Cannulated rats may be used for serial blood sampling.
3.2. Materials:
-
This compound
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Analytical standards of this compound and potential metabolites
-
LC-MS/MS system for bioanalysis
3.3. Experimental Design:
Pharmacokinetics (PK):
-
Group 1 (IV): Single intravenous bolus dose (e.g., 2 mg/kg).
-
Group 2 (PO): Single oral gavage dose (e.g., 20 mg/kg).
Acute Toxicity (Up-and-Down Procedure - OECD 425):
-
A sequential dosing design where the outcome of one animal determines the dose for the next.
-
Start with a dose estimated to be just below the LD50.
3.4. Procedure:
Pharmacokinetics:
-
Administer this compound to rats in the IV and PO groups.
-
Collect serial blood samples at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C.
-
Develop and validate an LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze plasma samples and perform non-compartmental analysis to determine PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, Bioavailability).[18]
Acute Toxicity:
-
Dose a single animal with the starting dose.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.
-
Continue until the stopping criteria are met.
-
Perform gross necropsy and histopathology on major organs.
Data Presentation
Table 5: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | N/A | Data |
| AUC0-inf (ng*h/mL) | Data | Data |
| t1/2 (h) | Data | Data |
| Clearance (mL/min/kg) | Data | N/A |
| Bioavailability (%) | N/A | Data |
Table 6: Acute Oral Toxicity Summary (OECD 425)
| Parameter | Observation |
|---|---|
| Estimated LD50 (mg/kg) | Data |
| Clinical Signs of Toxicity | Description of signs observed |
| Body Weight Changes | Summary of changes over 14 days |
| Gross Necropsy Findings | Summary of organ abnormalities |
| Histopathology | Summary of microscopic findings |
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on the specific properties of this compound and institutional guidelines (IACUC). All animal experiments must be conducted in compliance with ethical regulations and approved by the relevant institutional animal care and use committee.
References
- 1. Ornithine decarboxylase overexpression is a sufficient condition for tumor promotion in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. davuniversity.org [davuniversity.org]
- 3. Animal disease models generated by genetic engineering of polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended One-Generation Reproductive Toxicity (EOGRT) study of benzoic acid in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Carbon and Polyamine Metabolism as Cancer Therapy Targets | MDPI [mdpi.com]
- 8. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse skin ornithine decarboxylase induction and tumor promotion by cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intact epidermal cell assay for ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 13. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo monitoring of urea cycle activity with (13)C-acetate as a tracer of ureagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
Application Notes and Protocols for N2-Benzoyl-L-ornithine as a Chemical Probe
Disclaimer: The following application notes and protocols describe a hypothetical use of N2-Benzoyl-L-ornithine as a chemical probe. As of the latest literature review, there are no established studies detailing the use of this compound for this specific purpose. This document has been constructed based on the known metabolism of ornithine and general principles of enzyme assays with similar chemical structures to provide a prospective application for researchers.
Introduction
Ornithine is a critical non-proteinogenic amino acid that serves as a central node in cellular metabolism. It is a key intermediate in the urea cycle and a precursor for the biosynthesis of polyamines, proline, and glutamate.[1][2] The enzymes that metabolize ornithine and its derivatives are of significant interest in various physiological and pathological contexts, including cancer and metabolic disorders.[2] Chemical probes are invaluable tools for studying the activity of these enzymes and elucidating their roles in metabolic pathways.
This compound is an N-acylated derivative of L-ornithine. While its natural occurrence and metabolic fate are not well-documented, its structure suggests potential as a substrate or inhibitor for enzymes that recognize ornithine, particularly N-acyl-ornithine processing enzymes. This document outlines a hypothetical application of this compound as a chromogenic probe for assaying the activity of a putative Ornithine N-Acyltransferase.
Principle of the Assay
This hypothetical assay is designed to measure the activity of an "Ornithine N-Acyltransferase" that can hydrolyze the benzoyl group from this compound. The released L-ornithine is then quantified using a ninhydrin-based colorimetric reaction. The intensity of the color, measured at 570 nm, is directly proportional to the amount of L-ornithine produced and thus to the enzyme's activity. This method provides a quantitative measure of enzyme kinetics and can be adapted for high-throughput screening of potential inhibitors.
Metabolic Pathway Context
N-acylated forms of ornithine, such as N-acetylornithine, are key intermediates in the biosynthesis of arginine in many microorganisms.[3] Enzymes like acetylornithinase (ArgE) hydrolyze the N-acyl group to yield ornithine. A hypothetical Ornithine N-Acyltransferase could play a similar role in a yet-to-be-characterized metabolic pathway.
Quantitative Data
The following table summarizes hypothetical kinetic parameters for a putative Ornithine N-Acyltransferase using this compound as a substrate. This data is for illustrative purposes to demonstrate how results from such an assay would be presented.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |
| Recombinant Human | This compound | 0.85 | 15.2 | 7.8 |
| Rat Liver Extract | This compound | 1.20 | 8.9 | 8.0 |
| E. coli Homogenate | This compound | 0.55 | 25.6 | 7.5 |
Experimental Protocols
Protocol 1: Assay for Ornithine N-Acyltransferase Activity
This protocol describes a colorimetric assay to measure the activity of a hypothetical Ornithine N-Acyltransferase by quantifying the L-ornithine released from this compound.
Materials:
-
This compound (Substrate)
-
Enzyme sample (e.g., purified protein, cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ninhydrin Reagent (e.g., 2% ninhydrin in a mixture of acetic acid and phosphoric acid)
-
Stopping Solution (e.g., 1 M Citric Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Incubator or water bath at 37°C
Procedure:
-
Prepare L-ornithine Standards: Prepare a series of L-ornithine standards ranging from 0 to 200 µM in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of enzyme sample (or buffer for blank)
-
-
Initiate Reaction: Add 40 µL of this compound solution (prepared in Assay Buffer to a final concentration of 1 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Add 20 µL of Stopping Solution to each well.
-
Color Development:
-
Add 100 µL of Ninhydrin Reagent to each well.
-
Seal the plate and incubate at 95°C for 10 minutes.
-
Cool the plate to room temperature.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve of absorbance versus L-ornithine concentration. Use the standard curve to determine the concentration of L-ornithine produced in the enzyme reactions. Calculate the enzyme activity in µmol/min/mg of protein.
Protocol 2: Workflow for Enzyme Inhibition Screening
This protocol outlines a workflow for screening potential inhibitors of the hypothetical Ornithine N-Acyltransferase using this compound as the probe.
Conclusion
While the use of this compound as a chemical probe is currently hypothetical, its structure presents a plausible tool for investigating enzymes involved in N-acyl-ornithine metabolism. The protocols and conceptual framework provided here offer a starting point for researchers interested in developing new assays to explore this area of metabolic research. Further studies would be required to synthesize and characterize the interaction of this compound with specific enzymes to validate its use as a chemical probe.
References
Troubleshooting & Optimization
Technical Support Center: N2-Benzoyl-L-ornithine Synthesis
Welcome to the technical support center for the synthesis of N2-Benzoyl-L-ornithine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main challenge is achieving selective benzoylation at the α-amino (N2) group while leaving the δ-amino (N5) group unprotected. L-ornithine possesses two primary amino groups with different nucleophilicities, which can lead to a mixture of N2-monobenzoyl, N5-monobenzoyl, and N2,N5-dibenzoyl derivatives.
Q2: What are the common methods for achieving selective N2-benzoylation of L-ornithine?
There are two primary strategies to achieve selective N2-benzoylation:
-
Direct Selective Benzoylation: This method exploits the inherently higher nucleophilicity of the α-amino group compared to the δ-amino group. By carefully controlling reaction conditions such as pH, temperature, and stoichiometry of reagents, preferential acylation of the N2-amino group can be achieved.
-
Protection-Benzoylation-Deprotection Strategy: This is a more robust method that involves three key steps:
-
Protection: The δ-amino group is first protected with a suitable protecting group (e.g., Boc, Cbz).
-
Benzoylation: The α-amino group is then benzoylated using standard procedures.
-
Deprotection: The protecting group on the δ-amino group is removed to yield the desired this compound.
-
Q3: Which protecting groups are suitable for the δ-amino group of L-ornithine?
Commonly used protecting groups for the δ-amino group of ornithine that are stable under the conditions of N2-benzoylation include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the specific reaction conditions and the desired deprotection method.
Q4: Can I use the Schotten-Baumann reaction for the benzoylation step?
Yes, the Schotten-Baumann reaction is a widely used and effective method for the benzoylation of amino acids. It is typically carried out in a biphasic system of an organic solvent and an aqueous alkaline solution. The base neutralizes the hydrochloric acid generated during the reaction, driving the reaction to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of significant amounts of side products (N5-benzoyl and N2,N5-dibenzoyl derivatives). 3. Suboptimal reaction conditions (temperature, pH, reaction time). 4. Loss of product during workup and purification. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. If using a direct method, carefully control the stoichiometry of benzoyl chloride (use of a slight excess may be necessary, but a large excess will promote di-substitution). Consider the protection-deprotection strategy for higher selectivity. 3. Optimize the reaction temperature (often performed at low temperatures, e.g., 0-5 °C, to improve selectivity) and maintain the optimal pH for the reaction. 4. Ensure efficient extraction and recrystallization procedures. |
| Presence of N2,N5-Dibenzoyl-L-ornithine in the final product | 1. Excess benzoyl chloride used. 2. Reaction temperature too high. 3. Prolonged reaction time. | 1. Use a controlled amount of benzoyl chloride (typically 1.0-1.2 equivalents). 2. Maintain a low reaction temperature (0-5 °C) during the addition of benzoyl chloride. 3. Monitor the reaction closely and quench it once the starting material is consumed to avoid over-reaction. |
| Presence of N5-Benzoyl-L-ornithine in the final product | 1. Reaction conditions favoring acylation of the δ-amino group. 2. Insufficient difference in nucleophilicity between the two amino groups under the chosen conditions. | 1. Adjust the pH of the reaction mixture. The α-amino group is more acidic and will be deprotonated at a lower pH than the δ-amino group, making it more nucleophilic. 2. Employ the protection-deprotection strategy for unambiguous synthesis of the N2-benzoyl isomer. |
| Racemization of the L-ornithine stereocenter | 1. Harsh basic or acidic conditions. 2. Elevated temperatures for extended periods. | 1. Use a mild base and avoid strong acids during workup. 2. Maintain low temperatures throughout the reaction and purification steps. |
| Difficulty in purifying the final product | 1. Similar polarities of the desired product and side products. 2. Presence of unreacted starting materials or reagents. | 1. Utilize column chromatography with an appropriate solvent system for separation. 2. Perform a thorough aqueous workup to remove water-soluble impurities. Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
Method 1: Direct Selective N2-Benzoylation (Illustrative Protocol)
This method relies on the differential reactivity of the amino groups and requires careful control of reaction conditions.
Materials:
-
L-ornithine hydrochloride
-
Sodium hydroxide (NaOH)
-
Benzoyl chloride
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve L-ornithine hydrochloride (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in deionized water at 0-5 °C.
-
To this cold, stirred solution, add benzoyl chloride (1.1 equivalents) dissolved in dioxane or THF dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, acidify the mixture to pH 2-3 with cold dilute HCl.
-
Extract the aqueous layer with diethyl ether to remove any unreacted benzoyl chloride and benzoic acid.
-
The aqueous layer containing the product can be further purified by crystallization or chromatography.
Method 2: N2-Benzoylation via N5-Protection Strategy (Boc Protection)
This method provides higher selectivity and is generally preferred for achieving high purity.
Step 1: N5-Boc-L-ornithine Synthesis (Based on established procedures for selective protection)
Step 2: N2-Benzoyl-N5-Boc-L-ornithine Synthesis
-
Dissolve N5-Boc-L-ornithine (1 equivalent) in a mixture of THF and water.
-
Cool the solution to 0-5 °C and add sodium bicarbonate (2-3 equivalents).
-
Add benzoyl chloride (1.1 equivalents) dropwise while maintaining the temperature and pH (around 8-9).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by removing the organic solvent, acidifying the aqueous layer, and extracting the product with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography or recrystallization.
Step 3: Deprotection of N5-Boc Group
-
Dissolve the purified N2-Benzoyl-N5-Boc-L-ornithine in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of this compound.
Quantitative Data Summary
The following table summarizes typical yield ranges for different N-acylation strategies of amino acids. Note that specific yields for this compound can vary significantly based on the exact conditions and purification methods used.
| Method | Substrate | Acylating Agent | Typical Yield Range | Key Considerations |
| Direct Selective Acylation | L-ornithine | Benzoyl Chloride | 30-60% | Highly dependent on reaction conditions; mixture of products is common. |
| Protection-Acylation-Deprotection | N5-Boc-L-ornithine | Benzoyl Chloride | 70-90% (for the benzoylation step) | Higher purity and yield of the desired isomer; requires additional synthesis steps. |
| Schotten-Baumann Reaction | General Amino Acids | Benzoyl Chloride | 70-95% | Efficient for general N-benzoylation; selectivity can be an issue for di-functional amino acids. |
Visualizations
Caption: Workflow for the synthesis of this compound via a protection strategy.
Caption: Potential products in the direct benzoylation of L-ornithine.
Overcoming solubility issues with N2-Benzoyl-L-ornithine in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N2-Benzoyl-L-ornithine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent. The molecule contains a carboxylic acid group and an amino group, which can be protonated or deprotonated depending on the pH of the solution. At acidic pH, the amino group will be protonated, potentially increasing solubility. Conversely, at alkaline pH, the carboxylic acid will be deprotonated to a carboxylate, which may also enhance solubility. The isoelectric point (pI) will likely be where the compound has its lowest solubility.
Q3: Can I use organic co-solvents to dissolve this compound?
A3: Yes, using water-miscible organic co-solvents is a common and effective strategy to increase the solubility of poorly soluble compounds. Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol can be used to prepare stock solutions, which can then be diluted into your aqueous experimental medium. It is crucial to determine the final concentration of the organic solvent that is tolerated by your specific assay or cell type, as high concentrations can be toxic.
Q4: Are there other methods to improve the solubility of this compound for in vitro studies?
A4: Besides pH adjustment and co-solvents, other techniques can be employed. These include the use of surfactants to form micelles that encapsulate the compound, or complexation with cyclodextrins, which have a hydrophobic interior to accommodate the benzoyl group and a hydrophilic exterior to interact with water. The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution of a stock solution into an aqueous buffer. | The final concentration of the organic co-solvent is too low to maintain solubility. The buffer's pH is close to the isoelectric point of the compound. The final concentration of this compound exceeds its solubility limit in the final buffer. | Increase the final concentration of the co-solvent, ensuring it is compatible with your experimental system. Adjust the pH of the final aqueous buffer to be either more acidic or more basic. Reduce the final concentration of this compound. Consider using a surfactant or cyclodextrin in the final buffer. |
| The compound appears to be insoluble even in organic solvents like DMSO. | The compound may require gentle heating to dissolve. The solvent may be of insufficient purity or contain water. | Gently warm the solution (e.g., to 37°C) while vortexing. Ensure you are using a high-purity, anhydrous grade of the organic solvent. |
| Variability in experimental results when using freshly prepared solutions. | Incomplete dissolution of the compound. Precipitation of the compound over time in the aqueous medium. | Ensure the stock solution is completely clear before making dilutions. Prepare working solutions immediately before use and visually inspect for any precipitation. |
Quantitative Data on Solubility Enhancement (Illustrative)
The following data is illustrative to demonstrate the expected effects of different solubilization strategies. Actual values should be determined experimentally.
| Solvent System | Temperature (°C) | pH | Illustrative Solubility (mg/mL) |
| Deionized Water | 25 | 7.0 | < 0.1 |
| PBS (Phosphate Buffered Saline) | 25 | 7.4 | < 0.1 |
| 0.1 M HCl | 25 | 1.0 | 1 - 5 |
| 0.1 M NaOH | 25 | 13.0 | 5 - 10 |
| 10% DMSO in PBS | 25 | 7.4 | 0.5 - 1 |
| 50% DMSO in PBS | 25 | 7.4 | 10 - 20 |
| 1% Tween® 20 in PBS | 25 | 7.4 | 0.2 - 0.5 |
| 10 mM Hydroxypropyl-β-cyclodextrin in PBS | 25 | 7.4 | 1 - 3 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Modification for Enhanced Aqueous Solubility
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 8, 10).
-
Add a known excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Visualizations
Caption: A troubleshooting workflow for addressing precipitation issues.
Caption: A hypothetical signaling pathway for this compound.
References
Technical Support Center: Optimizing Benzoylation of Ornithine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the benzoylation of ornithine. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction for the benzoylation of ornithine?
A1: The benzoylation of ornithine is typically performed using the Schotten-Baumann reaction.[1][2] This method involves reacting ornithine with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide, to synthesize N,N'-dibenzoylornithine.[3][4] The base neutralizes the hydrochloric acid that is formed as a byproduct, which helps to drive the reaction to completion.[3][4]
Q2: Which functional groups on ornithine are benzoylated?
Q3: Is it possible to selectively benzoylate only one of the amino groups?
A3: Achieving selective benzoylation can be challenging but is possible through the use of protecting groups or by carefully controlling reaction conditions. For instance, selective Nα-benzoylation can be explored by first protecting the δ-amino group, carrying out the benzoylation, and then deprotecting the δ-amino group. The relative nucleophilicity of the two amino groups can also be exploited by adjusting the pH, as the α-amino group is more acidic and can be deprotonated preferentially under certain conditions.
Q4: What is the primary product of a complete benzoylation of L-ornithine?
A4: The complete benzoylation of L-ornithine results in the formation of N2,N5-dibenzoyl-L-ornithine.[6][7] In this product, both primary amino groups have been converted to benzamides.
Q5: What are the key parameters to control for a successful benzoylation?
A5: The key parameters to control are:
-
pH/Base Concentration: Sufficient base is required to neutralize the HCl byproduct and maintain a pH that keeps the amino groups nucleophilic.[3][4]
-
Temperature: The reaction is often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of benzoyl chloride helps to control the reaction rate and minimize side reactions.
-
Stoichiometry: The molar ratio of benzoyl chloride to ornithine is critical. An excess of benzoyl chloride is typically used to ensure complete reaction, but a large excess can lead to byproduct formation.[8]
-
Agitation: Vigorous stirring is necessary because the reaction often occurs in a two-phase system (aqueous and organic).[1][2]
Experimental Protocols
General Protocol for N,N'-Dibenzoylornithine Synthesis
This protocol is a representative procedure based on the Schotten-Baumann reaction conditions.
-
Dissolution: Dissolve L-ornithine hydrochloride in an aqueous solution of 10% sodium hydroxide (NaOH) in an Erlenmeyer flask, cooled in an ice bath. Use a sufficient amount of NaOH to neutralize the hydrochloride and the HCl that will be generated during the reaction.
-
Reagent Addition: While vigorously stirring the cooled ornithine solution, add benzoyl chloride dropwise. Ensure the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes.[1] The formation of a white precipitate (the product) should be observed.
-
Workup:
-
Check the pH of the solution to ensure it is still basic. If not, add more NaOH solution.
-
Continue stirring until the smell of benzoyl chloride is gone, which indicates it has been consumed or hydrolyzed.
-
Slowly acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2. This will protonate the carboxylic acid and precipitate the product.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts and any remaining benzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N,N'-dibenzoylornithine.
-
Troubleshooting Guide
This guide addresses common issues encountered during the benzoylation of ornithine.
Problem 1: Low Yield of the Desired Product
// Nodes Start [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Quality\n(Ornithine, Benzoyl Chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWorkup [label="Analyze Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"];
DegradedBzCl [label="Is Benzoyl Chloride fresh?\n(Hydrolyzes over time)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IncorrectpH [label="Was pH consistently basic\nduring reaction?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; PrecipitationLoss [label="Was product lost during\nacidification/filtration?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Reagents [label="Solution:\nUse fresh, high-purity reagents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_pH [label="Solution:\nMonitor pH and add base as needed.\nEnsure vigorous stirring.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Workup [label="Solution:\nEnsure complete precipitation (pH ~2).\nWash with minimal cold solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents; Start -> CheckConditions; Start -> CheckWorkup;
CheckReagents -> DegradedBzCl; DegradedBzCl -> Sol_Reagents [label="No"];
CheckConditions -> IncorrectpH; IncorrectpH -> Sol_pH [label="No"];
CheckWorkup -> PrecipitationLoss; PrecipitationLoss -> Sol_Workup [label="Yes"]; } Caption: Troubleshooting workflow for low product yield.
Q: My yield of N,N'-dibenzoylornithine is lower than expected. What could be the cause?
A: Low yields can stem from several factors:
-
Incomplete Reaction: This can be due to insufficient benzoyl chloride, poor pH control, or inadequate mixing. [9]Ensure the reaction mixture remains basic throughout the addition of benzoyl chloride and that stirring is vigorous enough to mix the aqueous and organic phases. [1][2]* Reagent Degradation: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, reducing the amount available for the reaction. [8]Always use fresh or properly stored benzoyl chloride.
-
Suboptimal Temperature: If the temperature is too high, side reactions such as the hydrolysis of benzoyl chloride may increase. If it's too low, the reaction rate may be significantly reduced.
-
Losses During Workup: The product may be partially soluble in the workup and washing solvents. Ensure the solution is sufficiently acidified to fully precipitate the product and use cold solvents for washing to minimize losses.
Problem 2: Formation of Multiple Products / Impure Sample
// Nodes Start [label="Impure Product Detected\n(e.g., by TLC/NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
IdentifyImpurity [label="Identify Potential Impurities", fillcolor="#FBBC05", fontcolor="#202124"];
BenzoicAcid [label="Benzoic Acid\n(from BzCl hydrolysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; MonoBenzoyl [label="Mono-benzoylated Ornithine\n(Incomplete reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; OverBenzoylation [label="Other Byproducts\n(e.g., O-acylation)", fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Benzoic [label="Solution:\nImprove washing of precipitate.\nRecrystallize product.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Mono [label="Solution:\nIncrease reaction time or\nadjust stoichiometry (more BzCl).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Over [label="Solution:\nControl temperature carefully.\nAvoid large excess of BzCl.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> IdentifyImpurity; IdentifyImpurity -> BenzoicAcid [label="Common"]; IdentifyImpurity -> MonoBenzoyl [label="Possible"]; IdentifyImpurity -> OverBenzoylation [label="Less Common"];
BenzoicAcid -> Sol_Benzoic; MonoBenzoyl -> Sol_Mono; OverBenzoylation -> Sol_Over; }
Caption: Workflow for addressing product impurities.
Q: My final product is impure. What are the likely contaminants and how can I avoid them?
A: Common impurities include:
-
Benzoic Acid: This is the most common impurity, formed from the hydrolysis of excess benzoyl chloride. It can be removed by thoroughly washing the precipitated product with cold water or a dilute basic solution like sodium bicarbonate, followed by recrystallization.
-
Mono-benzoylated Ornithine: This results from an incomplete reaction. To minimize this, ensure adequate reaction time and use a slight excess of benzoyl chloride.
-
Over-benzoylation Products: While less common for the amino groups, reaction at the carboxylate oxygen can theoretically occur under certain conditions, though it is generally not favorable. Controlling the temperature and stoichiometry is the best prevention strategy. [8]
Problem 3: Difficulty in Product Purification
Q: I am having trouble purifying the product by recrystallization. What should I do?
A: Purification challenges often arise from the presence of persistent impurities or choosing a suboptimal solvent system.
-
Issue: Oily Product: If the product oils out instead of crystallizing, it may be due to impurities. First, try to remove soluble impurities like benzoic acid by washing the crude solid thoroughly.
-
Issue: Poor Crystal Formation: Experiment with different solvent systems for recrystallization. Common choices for N-acylated amino acids include aqueous ethanol, acetone-water, or ethyl acetate-hexanes. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Alternative Purification: If recrystallization fails, consider column chromatography. A silica gel column using a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective for separating the desired product from impurities.
Data Presentation
Table 1: Typical Reaction Parameters for Ornithine Benzoylation
| Parameter | Recommended Range/Value | Rationale |
| Ornithine:Benzoyl Chloride | 1 : 2.2 - 2.5 | A slight excess of benzoyl chloride ensures complete di-substitution of both amino groups. |
| Base | 10% Aqueous NaOH | Strong base needed to deprotonate amino groups and neutralize generated HCl. [1][3] |
| Temperature | 0 - 10 °C | Controls the exothermic reaction, reduces hydrolysis of benzoyl chloride, and minimizes side reactions. |
| Reaction Time | 15 - 60 minutes | Typically a rapid reaction, but should be monitored (e.g., by TLC) for completion. [1] |
| Final pH for Precipitation | ~2 | Ensures complete protonation of the product's carboxylic acid group to maximize precipitation. |
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. EC 2.3.1.127 - ornithine N-benzoyltransferase. [ebi.ac.uk]
- 7. Ornithine N-benzoyltransferase - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting N2-Benzoyl-L-ornithine instability in experimental buffers.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N2-Benzoyl-L-ornithine in common experimental buffers. The information is based on established principles of amide bond chemistry.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using this compound. Could the compound be degrading in my buffer?
A1: Yes, inconsistent results can be a sign of compound instability. This compound contains an amide bond that can be susceptible to hydrolysis under certain conditions. This degradation can lead to the formation of benzoic acid and L-ornithine, reducing the concentration of the active compound and potentially introducing confounding factors into your experiment.
Q2: What factors can influence the stability of this compound in my experimental buffer?
A2: The primary factors affecting the stability of the amide bond in this compound are pH, temperature, and the presence of catalytic enzymes (e.g., proteases or amidases) if working with biological samples. Extreme pH values (both acidic and basic) and elevated temperatures can accelerate the rate of hydrolysis.[1][2][3]
Q3: What is the optimal pH range for maintaining the stability of this compound?
A3: Generally, amide bonds are most stable in the neutral pH range (approximately pH 5-8).[4] Both acid-catalyzed and base-catalyzed hydrolysis can occur outside of this range. For maximal stability, it is recommended to prepare solutions of this compound in buffers within this pH range and to verify the pH of the final experimental solution.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature.[2] For short-term experiments, conducting the work at room temperature may be acceptable, but for longer incubations, it is advisable to perform experiments at lower temperatures (e.g., 4°C) if compatible with the experimental design. Long-term storage of stock solutions should be at -20°C or -80°C.
Q5: Can components of my buffer system affect the stability of this compound?
A5: While the primary buffer components that determine pH are of greatest concern, other components could potentially influence stability. For instance, the presence of certain metal ions can sometimes catalyze hydrolysis.[4] If you suspect buffer components are an issue, simplifying the buffer composition or testing stability in different buffer systems is recommended.
Troubleshooting Guide
Issue: Suspected Degradation of this compound
This guide will help you systematically troubleshoot potential instability issues with this compound in your experiments.
Step 1: Assess Experimental Conditions
Review the pH and temperature of your experimental buffer. Compare these conditions to the expected stability profile of N-benzoyl amino acids.
Table 1: Relative Stability of this compound under Various Conditions
| Parameter | Condition | Expected Relative Stability | Rationale |
| pH | < 3 | Low | Acid-catalyzed hydrolysis of the amide bond is significant.[1] |
| 3 - 5 | Moderate | Both acid-catalyzed and direct water attack on the amide bond can occur.[1] | |
| 5 - 8 | High | The rate of amide bond hydrolysis is generally at its minimum.[4] | |
| > 8 | Low | Base-catalyzed hydrolysis of the amide bond is significant.[2] | |
| Temperature | 4°C | High | Lower kinetic energy reduces the rate of hydrolysis. |
| 25°C (Room Temp) | Moderate | Hydrolysis can occur, especially over extended periods.[2] | |
| 37°C | Low | Increased temperature significantly accelerates the rate of hydrolysis.[2] |
Step 2: Analytical Verification of Degradation
If your experimental conditions fall into a low or moderate stability range, it is crucial to analytically determine if degradation is occurring. A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is recommended.
Step 3: Optimization of Experimental Protocol
Based on your findings, adjust your experimental protocol to minimize degradation. This may involve:
-
Adjusting the buffer pH to be within the 5-8 range.
-
Reducing the experimental temperature.
-
Minimizing the incubation time.
-
Preparing fresh solutions of this compound for each experiment.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general method to assess the stability of this compound in your specific experimental buffer.
1. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
- Prepare your experimental buffer at the desired pH.
- Prepare a quenching solution (e.g., 1 M HCl or a suitable organic solvent) to stop the degradation reaction at each time point.
2. Experimental Setup:
- Spike the experimental buffer with a known concentration of this compound stock solution.
- Incubate the solution under your experimental conditions (e.g., 37°C).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- Immediately quench the reaction by adding the aliquot to the quenching solution.
3. HPLC Analysis:
- Analyze the quenched samples by a suitable reverse-phase HPLC method.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., ~230 nm, due to the benzoyl group).
- The appearance of a new peak corresponding to a degradation product (e.g., benzoic acid) and a decrease in the peak area of this compound over time indicates instability.
4. Data Analysis:
- Plot the peak area of this compound as a function of time to determine the rate of degradation.
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: General reaction scheme for the hydrolysis of this compound.
References
How to prevent degradation of N2-Benzoyl-L-ornithine during storage.
Welcome to the technical support center for N2-Benzoyl-L-ornithine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can lead to the degradation of this compound are exposure to moisture, inappropriate temperatures, extreme pH conditions (both acidic and basic), and light. These factors can promote the hydrolysis of the amide bond, leading to the formation of benzoic acid and L-ornithine.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, at low temperatures. For long-term storage, a temperature of -20°C is advisable. For short-term storage, 2-8°C can be acceptable. It is also beneficial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store at -20°C or below, minimizing freeze-thaw cycles. The stability in aqueous solutions is expected to be limited, especially at non-neutral pH.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation product resulting from the hydrolysis of the N2-benzoyl amide bond is L-ornithine and benzoic acid. Under certain conditions, other minor degradation products could potentially form, but hydrolysis is the most common degradation pathway.
Troubleshooting Guides
Issue: I am seeing an unexpected peak in my chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Hydrolytic Degradation. The presence of moisture during storage or in your analytical solvent can lead to the hydrolysis of the N2-benzoyl amide bond. This would result in the appearance of peaks corresponding to L-ornithine and benzoic acid.
-
Troubleshooting Steps:
-
Ensure your compound is stored in a desiccated environment.
-
Use anhydrous solvents for your sample preparation and mobile phase.
-
Prepare samples immediately before analysis.
-
Confirm the identity of the unexpected peak by comparing its retention time with that of an L-ornithine or benzoic acid standard.
-
-
-
Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can potentially degrade the molecule. The benzoyl group can act as a chromophore.
-
Troubleshooting Steps:
-
Store the solid compound and solutions in amber vials or protect them from light.
-
Minimize the exposure of your samples to light during preparation and analysis.
-
-
Issue: The potency of my this compound standard seems to have decreased over time.
-
Possible Cause: Improper Storage. Long-term storage at room temperature or in a non-desiccated environment can lead to slow degradation, reducing the purity and therefore the effective concentration of the compound.
-
Troubleshooting Steps:
-
Review your storage conditions against the recommended guidelines (see FAQ A2).
-
If not already done, aliquot the standard upon receipt to minimize the number of times the main container is opened.
-
Re-qualify your standard against a new, unopened lot if significant degradation is suspected.
-
-
Data Presentation
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | L-Ornithine, Benzoic Acid |
| 1 M HCl | 24 hours | 45% | L-Ornithine, Benzoic Acid | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 25% | L-Ornithine, Benzoic Acid |
| 1 M NaOH | 24 hours | 60% | L-Ornithine, Benzoic Acid | |
| Oxidative | 3% H₂O₂ | 24 hours | 5% | Minor unidentified products |
| Thermal | 60°C | 7 days | < 2% | - |
| Photolytic | UV light (254 nm) | 24 hours | 8% | Minor unidentified products |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and separate it from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of the parent compound from both more polar (L-ornithine) and less polar (benzoic acid) degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (for the benzoyl chromophore).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
-
Validation: The method should be validated according to ICH guidelines, including specificity (forced degradation), linearity, accuracy, precision, and robustness.
Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize the samples before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the samples before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for storage, handling, and stability analysis.
Challenges in the quantification of N2-Benzoyl-L-ornithine in complex matrices.
Technical Support Center: Quantification of N2-Benzoyl-L-ornithine
This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the quantitative analysis of this compound in complex biological matrices. It is designed for researchers, scientists, and drug development professionals working on bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
Quantifying this compound presents several analytical challenges. The primary issues stem from the complexity of biological matrices (e.g., plasma, urine, tissue homogenates), which can cause significant matrix effects like ion suppression or enhancement in LC-MS/MS analysis.[1][2] Other common difficulties include achieving high and consistent recovery during sample preparation, ensuring analyte stability throughout the analytical process, and developing a sufficiently sensitive and selective chromatographic method.[3]
Q2: Why is sample preparation so critical for this analysis?
Biological matrices contain numerous endogenous components like proteins, salts, and phospholipids that can interfere with analysis.[4] A robust sample preparation procedure is essential to remove these interferences, concentrate the analyte, and improve the reliability and accuracy of the quantification.[5][3] Inadequate cleanup can lead to poor chromatographic performance, ion suppression, and contamination of the mass spectrometer.[3]
Q3: Which analytical technique is most suitable for this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard and most powerful technique for quantifying this compound in biological samples.[3] Its high sensitivity and selectivity allow for the detection of low analyte concentrations in complex mixtures.[6] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and procedural variability, ensuring high accuracy and precision.[7]
Q4: How does the benzoyl group affect the analytical strategy compared to native L-ornithine?
The addition of the benzoyl group significantly increases the hydrophobicity of the L-ornithine molecule. This has two major implications:
-
Chromatography: While native ornithine is highly polar and often requires Hydrophilic Interaction Liquid Chromatography (HILIC), the more non-polar this compound is well-suited for Reversed-Phase (RP) chromatography.[8][9]
-
Sample Preparation: The increased hydrophobicity allows for effective extraction using different solvents in Liquid-Liquid Extraction (LLE) or stronger retention on C18-based Solid-Phase Extraction (SPE) cartridges.[10]
Q5: What is a matrix effect and how can I minimize it?
A matrix effect is the alteration (suppression or enhancement) of the analyte's ionization efficiency due to co-eluting compounds from the biological sample.[1][11] This can lead to inaccurate and irreproducible results.[2] To minimize matrix effects, one can:
-
Develop a more effective sample cleanup procedure (e.g., switching from protein precipitation to SPE).[4]
-
Optimize chromatographic separation to resolve the analyte from interfering components.
-
Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.[7]
-
Perform matrix-matched calibration, where standards are prepared in the same biological matrix as the unknown samples.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Problem 1: Low or No Analyte Signal
| Possible Cause | Suggested Solution |
| Inefficient Extraction Recovery | The chosen sample preparation method may not be suitable for the analyte's physicochemical properties. Optimize the extraction solvent, pH, or SPE cartridge type.[5] See the protocol section for a robust SPE method. |
| Analyte Instability | This compound may be degrading during sample collection, storage, or processing.[3] Investigate stability under different conditions (freeze-thaw, bench-top, long-term storage). Consider adding stabilizers if necessary. |
| Severe Ion Suppression | Co-eluting matrix components are preventing the analyte from being ionized effectively.[2] Improve sample cleanup or modify the LC gradient to better separate the analyte from the suppression zone. |
| Incorrect MS/MS Parameters | The mass spectrometer is not properly tuned for the analyte. Re-optimize source parameters (e.g., capillary voltage, gas flow) and collision energy for the specific MRM transitions of this compound. |
Problem 2: High Variability in Results (Poor Precision)
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, accurate pipetting, and complete solvent evaporation.[5] Use of an appropriate internal standard is critical to correct for this.[7] |
| Variable Matrix Effects | The extent of ion suppression or enhancement differs between individual samples.[2] This is a significant challenge in bioanalysis. Implement a more rigorous cleanup method like SPE. Using a stable isotope-labeled internal standard is the most effective way to correct for this variability.[7] |
| Carryover | Analyte from a high-concentration sample may carry over to the next injection, causing artificially high results in subsequent samples. Optimize the LC method's wash step by using a stronger solvent in the injection needle wash. |
| Analyte Adsorption | The analyte may be adsorbing to plasticware or parts of the LC system. Use low-adsorption vials and tubing. Condition the LC system with several injections of a high-concentration standard before running the analytical batch. |
Problem 3: Poor Chromatographic Peak Shape (e.g., Tailing, Fronting, or Broad Peaks)
| Possible Cause | Suggested Solution |
| Column Degradation | The analytical column may be fouled or has reached the end of its lifetime. Replace the column and use a guard column to extend its life. |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract is too strong, causing the peak to distort. Ensure the reconstitution solvent is weaker than or equal in strength to the initial mobile phase. |
| Secondary Interactions | The analyte may be interacting with active sites (e.g., silanols) on the column packing material. Add a small amount of an ion-pairing agent or modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. |
| Column Overload | Injecting too much analyte can saturate the column, leading to peak fronting. Dilute the sample or reduce the injection volume. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol provides a robust method for extracting this compound from a complex matrix like plasma.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., ¹³C₆-N2-Benzoyl-L-ornithine in 50% methanol).
-
Add 400 µL of 4% phosphoric acid in water and vortex for 15 seconds. This step acidifies the sample and precipitates some proteins.[10]
-
Centrifuge at 4000 x g for 10 minutes at 4°C.[10]
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Waters Oasis MCX).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex thoroughly.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Parameters
These are starting parameters that should be optimized for your specific instrument and column.
| Parameter | Suggested Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transitions | Requires optimization. Example Precursor -> Product ions: this compound: [M+H]⁺ -> 105 (benzoyl fragment); [M+H]⁺ -> unique fragment |
Visualizations and Diagrams
Experimental and Analytical Workflow
The following diagram outlines the complete workflow from sample handling to final data analysis.
Caption: General workflow for this compound quantification.
Troubleshooting Low Analyte Recovery
This decision tree helps diagnose and solve issues related to poor extraction recovery.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. simbecorion.com [simbecorion.com]
- 4. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phoenixpeptide.com [phoenixpeptide.com]
- 11. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N2-Benzoyl-L-ornithine Analysis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of N2-Benzoyl-L-ornithine analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with benzoyl chloride necessary for L-ornithine analysis by LC-MS?
A1: L-ornithine is a polar molecule, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Derivatization with benzoyl chloride attaches a non-polar benzoyl group to the amino groups of ornithine, creating this compound. This increases the hydrophobicity of the molecule, resulting in improved retention and chromatographic separation. Additionally, benzoylation can enhance ionization efficiency in the mass spectrometer, leading to better sensitivity.[1][2]
Q2: What are the expected mass-to-charge ratios (m/z) for this compound in the mass spectrometer?
A2: The monoisotopic mass of L-ornithine is 132.0899 g/mol . After derivatization with one benzoyl group (C7H5O), the mass increases by 104.0313 g/mol . Therefore, the expected monoisotopic mass of this compound is approximately 236.1212 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ would be observed at an m/z of approximately 237.1285.
Q3: What type of internal standard is recommended for quantitative analysis of this compound?
A3: For accurate and precise quantification, a stable isotope-labeled (SIL) internal standard is highly recommended. A suitable SIL internal standard would be this compound with isotopic labels (e.g., 13C6 or D5) on the benzoyl group or within the ornithine structure itself. Using a SIL internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects.[1] If a specific SIL-IS for this compound is unavailable, a structurally similar benzoylated amino acid could be considered, but this would require careful validation.
Q4: What are the key considerations for sample preparation of plasma samples prior to this compound analysis?
A4: The primary goal of plasma sample preparation is to remove proteins and other interfering substances. A common and effective method is protein precipitation using a cold organic solvent such as acetonitrile or methanol.[3] Following precipitation and centrifugation, the supernatant containing the analyte can be derivatized. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) can be employed after protein precipitation.
Troubleshooting Guides
Chromatographic Issues
Q5: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?
A5: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[4][5]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can cause peak tailing.[4][6]
-
Solution: First, try flushing the column with a strong solvent. If that doesn't work, reverse the column and flush it to waste. If the problem persists, the column may need to be replaced.[4]
-
-
Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[6][7]
-
Solution: If possible, dissolve your extracted and derivatized sample in the initial mobile phase.
-
-
Secondary Interactions: Residual silanol groups on the stationary phase can interact with the analyte, causing peak tailing.
-
Solution: Ensure your mobile phase pH is appropriate for the column and analyte. Adding a small amount of an ion-pairing agent or using a column with end-capping can help.
-
Q6: My this compound peak is splitting into two. What could be the issue?
A6: Peak splitting can be caused by:
-
Injection Solvent Effect: As mentioned above, a mismatch between the sample solvent and the mobile phase is a common cause.[1]
-
Solution: Reconstitute your sample in the initial mobile phase.
-
-
Partially Blocked Column Frit: This can cause the sample to be unevenly distributed onto the column head.[6]
-
Solution: Backflush the column. If this fails, the frit may need to be replaced, or the entire column.
-
-
Injector Issues: A problem with the injector rotor seal or needle can also lead to split peaks.
-
Solution: Perform routine maintenance on your autosampler, including cleaning and replacing the rotor seal if necessary.
-
Mass Spectrometry Issues
Q7: I am not seeing any signal for my this compound standard. What should I check?
A7: A complete loss of signal can be due to issues with either the LC or the MS system.
-
Check the LC System:
-
Confirm that there is flow and the pressure is normal. No flow could indicate a pump issue or a leak.[6]
-
Ensure your sample is being injected correctly.
-
-
Check the MS System:
-
Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
-
Source Conditions: Verify that the electrospray source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate for your analyte and flow rate.
-
Detector: A lack of any signal, including background, could indicate a detector problem.[8]
-
Q8: The sensitivity for this compound is low and the baseline is noisy. How can I improve this?
A8: Low sensitivity and a noisy baseline can be addressed by:
-
Optimizing MS Parameters:
-
Source Optimization: Infuse a standard solution of this compound and optimize the ESI source parameters (capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal for the [M+H]+ ion.
-
MS/MS Optimization: For quantitative analysis using Multiple Reaction Monitoring (MRM), optimize the collision energy for the fragmentation of the precursor ion to the product ion to achieve the highest intensity.
-
-
Improving Sample Clean-up: A noisy baseline is often due to matrix components co-eluting with your analyte and suppressing its ionization.
-
Solution: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
Mobile Phase Purity: Ensure you are using high-purity LC-MS grade solvents and additives. Contaminants in the mobile phase can contribute to a noisy baseline.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 V |
| Vaporizer Temperature | 370°C |
| Sheath Gas | 45 arbitrary units |
| Auxiliary Gas | 15 arbitrary units |
| Capillary Temperature | 270°C |
| Source Fragmentation | 15 V |
| Data Acquisition | Single Reaction Monitoring (SRM) |
| Cycle Time | 400 ms |
Source: Adapted from a method for direct amino acid analysis.[9]
Table 2: Linearity and Precision for Ornithine Analysis in Human Plasma
| Parameter | Value |
| Linear Range | 7.5 to 205 µmol/L |
| Intra-day RSD | 1.1% |
| Inter-day RSD | 3.5% |
Source: Data from a HILIC-MS/MS method for ornithine.
Experimental Protocols
Protocol 1: N2-Benzoylation of L-Ornithine in Plasma Supernatant
This protocol is a general guideline and may require optimization for your specific application and matrix.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., N2-Benzoyl-L-[13C6]-ornithine).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
-
Derivatization:
-
To the supernatant, add 50 µL of 100 mM sodium carbonate buffer (or another suitable base like sodium bicarbonate) to adjust the pH to >9.
-
Add 50 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Add 20 µL of 1% formic acid to quench the reaction.
-
Vortex briefly.
-
-
Final Sample Preparation:
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: LC-MS Method for this compound Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) ~237.1 -> Product ion (m/z) ~105.1 (loss of the benzoyl group). Further optimization of the product ion may be necessary.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled analogue.
-
-
Source Parameters: Optimize capillary voltage, gas flows, and temperatures for your specific instrument.
-
Collision Energy: Optimize to maximize the signal of the product ion.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. halocolumns.com [halocolumns.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cellular Uptake of N2-Benzoyl-L-ornithine
Welcome to the technical support center for N2-Benzoyl-L-ornithine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the cellular uptake of this compound. The following information is based on the known transport mechanisms of L-ornithine and general principles of cellular permeability for amino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the probable cellular uptake mechanisms for this compound?
A1: this compound, as a derivative of the cationic amino acid L-ornithine, is likely transported into cells via specific solute carriers. The primary candidates are the cationic amino acid transporters (CATs), which are part of the SLC7 family.[1][2] These transporters, such as CAT-1 (SLC7A1) and CAT-2 (SLC7A2), are responsible for the uptake of cationic amino acids like ornithine, lysine, and arginine.[1][3] The transport is typically sodium-independent.[4][3] Another possibility is the involvement of heterodimeric amino acid transporters, such as y+LAT2, which can transport cationic amino acids. The benzoyl group may influence the affinity of the compound for these transporters.
Q2: What key factors influence the cellular uptake of this compound?
A2: Several factors can significantly impact the cellular uptake:
-
Transporter Expression: The abundance and localization of relevant amino acid transporters (e.g., CATs) on the plasma membrane of the target cells are critical.[1] Different cell lines exhibit varying expression profiles of these transporters.
-
Physicochemical Properties: While the L-ornithine backbone suggests transporter-mediated uptake, the addition of the benzoyl group increases lipophilicity. This modification could potentially allow for a degree of passive diffusion across the cell membrane, though this is likely a minor component compared to active transport.
-
Competition: The presence of other cationic amino acids (e.g., arginine, lysine) in the culture medium can competitively inhibit the uptake of this compound by occupying the same transporters.[5]
-
Experimental Conditions: Factors such as pH, temperature, incubation time, and compound concentration will all influence the rate of uptake.
Q3: How can I measure the cellular uptake of this compound?
A3: Several methods can be employed to quantify cellular uptake:
-
Radiolabeled Uptake Assays: This is a highly sensitive and standard method where a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) is used.[6][7] Intracellular radioactivity is measured using a scintillation counter after incubating cells with the compound.[6]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry can be used to quantify the intracellular concentration of the unlabeled compound after cell lysis and extraction. This method is highly specific and sensitive.
-
Fluorescent Methods: If this compound is intrinsically fluorescent or can be tagged with a fluorophore, fluorescence microscopy or flow cytometry can provide qualitative and quantitative data on uptake.[8][9] There are also assay kits that use a fluorescent probe that binds to amino acid analogs after they are taken up by the cell.[10]
Troubleshooting Guide
Q4: I am observing very low or inconsistent cellular uptake of this compound. What should I do?
A4: Low or inconsistent uptake can stem from several factors. Follow this guide to troubleshoot the issue.
-
Step 1: Verify Compound Integrity and Solubility
-
Issue: The compound may be precipitating in your culture medium or may have degraded.
-
Action: Visually inspect the medium for any precipitate after adding the compound. Determine the solubility limit of this compound in your specific medium. Consider preparing the stock solution in a suitable solvent like DMSO and ensure the final concentration in the medium is well below the solubility limit and the solvent concentration is non-toxic to the cells (typically <0.5%).
-
-
Step 2: Optimize Experimental Conditions
-
Issue: Incubation time, temperature, or compound concentration may be suboptimal.
-
Action: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) and a dose-response experiment (using a range of concentrations) to identify the optimal conditions for uptake in your cell line. Ensure experiments are conducted at a consistent temperature (typically 37°C for active transport).
-
-
Step 3: Assess Transporter Expression
-
Issue: Your chosen cell line may not express the necessary amino acid transporters at a sufficient level.
-
Action: Profile the expression of key cationic amino acid transporters (e.g., SLC7A1/CAT1, SLC7A2/CAT2) in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a different cell line known to have high expression of these transporters.
-
-
Step 4: Minimize Competition
-
Issue: Other amino acids in your culture medium are competing with this compound for the same transporters.
-
Action: Conduct the uptake assay in a buffer devoid of competing amino acids, such as a Krebs-Ringer-HEPES (KRH) buffer.[6] You can pre-incubate the cells in this buffer for a short period before adding the compound to deplete intracellular amino acid pools.
-
-
Step 5: Confirm Transporter-Mediated Uptake
-
Issue: It is unclear if the uptake is transporter-mediated or due to other factors.
-
Action: Perform a competitive inhibition assay. Co-incubate your compound with a high concentration of a known substrate for the suspected transporter (e.g., a 100-fold excess of L-arginine or L-ornithine for CATs). A significant reduction in uptake would confirm the involvement of that transporter family.
-
Data Presentation
Table 1: Hypothetical Cellular Uptake of [³H]-N2-Benzoyl-L-ornithine in Different Cell Lines
| Cell Line | Primary Cationic Amino Acid Transporter Expressed | Uptake Rate (pmol/mg protein/min) | Standard Deviation |
| HEK293 | Low CAT-1 | 15.2 | ± 2.1 |
| HT-29 | High CAT-1 | 89.7 | ± 7.5 |
| MCF-7 | Moderate CAT-1, High CAT-2 | 125.4 | ± 11.3 |
Table 2: Hypothetical Effect of Inhibitors on [³H]-N2-Benzoyl-L-ornithine Uptake in HT-29 Cells
| Condition | Concentration | % Uptake of Control | Standard Deviation |
| Control (No Inhibitor) | - | 100% | ± 8.2% |
| L-Arginine | 10 mM | 12.5% | ± 2.3% |
| L-Lysine | 10 mM | 18.3% | ± 3.1% |
| L-Leucine | 10 mM | 95.6% | ± 7.9% |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is adapted from standard methods for measuring amino acid uptake.[6][7]
-
Cell Plating: Plate cells (e.g., HT-29) in a 24-well plate and culture until they reach 90-95% confluency.
-
Preparation of Buffers: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, 5 mM D-Glucose, pH 7.4). Prepare a stock solution of radiolabeled [³H]-N2-Benzoyl-L-ornithine of known specific activity.
-
Washing and Pre-incubation: On the day of the experiment, aspirate the culture medium. Wash the cells twice with 1 mL of room temperature KRH buffer. Then, add 0.5 mL of KRH buffer to each well and pre-incubate at 37°C for 15 minutes to deplete endogenous amino acids.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add 0.5 mL of pre-warmed KRH buffer containing the desired concentration of [³H]-N2-Benzoyl-L-ornithine (and any inhibitors, if applicable).
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10 minutes).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold KRH buffer.
-
Cell Lysis: Add 0.5 mL of 0.1 M NaOH with 1% SDS to each well to lyse the cells. Incubate at room temperature for 30 minutes with gentle shaking.
-
Quantification: Transfer the lysate to a scintillation vial. Add 5 mL of scintillation cocktail. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Protein Normalization: In a parallel set of wells, lyse the cells and measure the total protein content using a standard assay (e.g., BCA assay) to normalize the CPM values (CPM/mg protein).
Visualizations
Caption: Hypothetical uptake pathway for this compound via a CAT transporter.
Caption: Experimental workflow for the radiolabeled cellular uptake assay.
Caption: Troubleshooting logic flow for low cellular uptake of this compound.
References
- 1. Structure and function of cationic amino acid transporters (CATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CATs and HATs: the SLC7 family of amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SLC7 family | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. CATs, a family of three distinct mammalian cationic amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ornithine uptake by isolated hepatocytes and distribution within the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 7. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
Minimizing side reactions in the synthesis of N2-Benzoyl-L-ornithine derivatives.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of N2-Benzoyl-L-ornithine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing this compound?
A1: The primary side reactions involve the other reactive functional groups on the L-ornithine molecule. The most common issues are:
-
N5-Benzoylation: Acylation of the side-chain (delta) amino group, leading to N5-Benzoyl-L-ornithine.
-
N2,N5-Dibenzoylation: Acylation of both the alpha (N2) and delta (N5) amino groups.
-
Lactam Formation: Intramolecular cyclization to form a six-membered piperidinone ring, particularly if the carboxyl group is activated.
-
Racemization: Loss of stereochemical integrity at the alpha-carbon, which can be promoted by harsh basic conditions or excessive reaction times.
Q2: How can I selectively benzoylate the N2 (alpha) amino group over the N5 (delta) amino group?
A2: Selective N2-acylation is typically achieved by exploiting the different nucleophilicity of the two amino groups under specific pH conditions or by using a protecting group strategy. A common method involves forming a copper(II) complex with L-ornithine. The copper ion coordinates to the N2-amino group and the carboxylate, effectively blocking them and leaving the N5-amino group available for reaction if desired. For selective N2-acylation, direct benzoylation under carefully controlled pH (Schotten-Baumann conditions) is often employed, as the N2-amino group is more nucleophilic.[1][2] Orthogonal protecting group strategies provide the most precise control.[3][4]
Q3: What is a suitable protecting group strategy for this synthesis?
A3: An effective strategy is to first protect the N5-amino group with a protecting group that is stable to the N2-benzoylation conditions but can be removed orthogonally. For example, a tert-butoxycarbonyl (Boc) group can be selectively introduced onto the N5-position. The resulting N5-Boc-L-ornithine can then be subjected to N2-benzoylation. The Boc group is stable to the basic conditions of benzoylation but can be easily removed later with a mild acid like trifluoroacetic acid (TFA).[2][5][6]
Q4: Which analytical techniques are best for identifying side products?
A4: A combination of techniques is recommended for unambiguous identification:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring and initial purity assessment.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product and resolve different benzoylated isomers.
-
Mass Spectrometry (MS): To confirm the molecular weights of the desired product and any side products (e.g., mono- vs. di-benzoylated species).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To definitively determine the structure, confirming the position of the benzoyl group(s) by analyzing the chemical shifts of the alpha- and delta-protons.
Troubleshooting Guide
Issue 1: Low yield of this compound and presence of multiple products.
Possible Cause: Lack of selectivity in the benzoylation reaction, leading to a mixture of N2-benzoyl, N5-benzoyl, and N2,N5-dibenzoyl derivatives.
Solutions:
-
pH Control: The selectivity of benzoylation is highly dependent on the pH of the reaction mixture. The alpha-amino group is more acidic and thus more nucleophilic at a lower pH than the delta-amino group. Performing the reaction under Schotten-Baumann conditions (aqueous alkali, e.g., NaOH or NaHCO₃) requires careful optimization.
-
Use of a Protecting Group: The most reliable method is to protect the N5-amino group prior to benzoylation.
-
Controlled Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of benzoyl chloride to minimize di-substitution.
Table 1: Effect of Reaction pH on Product Distribution
| pH | N2-Benzoyl Yield (%) | N5-Benzoyl Yield (%) | N2,N5-Dibenzoyl Yield (%) |
| 8.5 | 45% | 35% | 20% |
| 9.5 | 70% | 15% | 15% |
| 10.5 | 60% | 10% | 30% |
| 11.5 | 40% | 5% | 55% |
Note: Data is illustrative and will vary based on specific reaction conditions.
Issue 2: An unexpected product with a mass consistent with loss of water is observed.
Possible Cause: Intramolecular cyclization (lactamization) has occurred. This is common if the synthesis involves activation of the carboxylic acid group (e.g., for peptide coupling) before the N5-amino group is protected or acylated.
Solutions:
-
Protect the Carboxyl Group: If subsequent reactions require activation, protect the carboxyl group as an ester (e.g., methyl or benzyl ester) before performing other transformations.
-
Order of Reactions: Ensure that any steps involving carboxyl activation are performed after both amino groups have been appropriately protected or acylated.
-
Avoid High Temperatures: Prolonged heating can promote lactam formation.[7][8]
Issue 3: The final product shows poor optical rotation or a doublet of peaks in chiral HPLC.
Possible Cause: Racemization at the alpha-carbon.
Solutions:
-
Mild Bases: Avoid strong bases or prolonged exposure to basic conditions. Use a weaker base like sodium bicarbonate instead of sodium hydroxide where possible.
-
Low Temperatures: Keep the reaction temperature low (e.g., 0-5 °C) during the addition of benzoyl chloride and while the reaction is proceeding.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause racemization.
Visualized Workflows and Pathways
General Synthesis Workflow
The following diagram outlines a robust workflow for synthesizing this compound using a protecting group strategy to minimize side reactions.
Caption: Protected Synthesis Workflow.
Reaction Pathways: Desired Product vs. Side Products
This diagram illustrates the competing reaction pathways during the direct benzoylation of L-ornithine.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. jocpr.com [jocpr.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N2-Benzoyl-L-ornithine Production
Welcome to the technical support center for the synthesis and scale-up of N2-Benzoyl-L-ornithine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the production of this key amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
A1: The primary challenges in scaling up the production of this compound revolve around achieving selective benzoylation at the α-amino (N2) position while leaving the δ-amino (N5) group free. Key issues include:
-
Di-benzoylation: The formation of N2,N5-dibenzoyl-L-ornithine as a significant byproduct.
-
Reaction Control: Managing the exothermic nature of the Schotten-Baumann reaction at a larger scale.
-
Purification: Efficiently separating the desired this compound from starting materials, di-benzoylated byproduct, and benzoic acid.
-
Yield and Purity: Maintaining high yield and purity as the reaction volume increases.
Q2: Which synthetic route is most amenable to scaling up for this compound production?
A2: The most promising and scalable route involves the use of a copper(II) complex to temporarily protect the α-amino and carboxyl groups of L-ornithine. This allows for selective acylation of the desired amino group. The Schotten-Baumann reaction is a well-established and robust method for the benzoylation step itself and is widely used in industrial processes.[1][2][3]
Q3: How can I minimize the formation of the N2,N5-dibenzoyl-L-ornithine byproduct?
A3: Minimizing di-benzoylation is critical for a successful scale-up. The key is to achieve high selectivity for the N2-amino group. The copper(II) chelation strategy is highly effective for this purpose. By forming a copper complex with L-ornithine, the α-amino and carboxyl groups are shielded, directing the benzoylation to the N5-amino group if desired. For N2-benzoylation, a different strategy of protecting the N5-amino group first is necessary. Alternatively, careful control of reaction conditions such as stoichiometry of benzoyl chloride, reaction temperature, and pH can help improve selectivity, though this is often more challenging to control on a large scale.
Q4: What are the recommended purification strategies for large-scale production?
A4: For large-scale purification, crystallization is the most cost-effective and efficient method. After the reaction, adjusting the pH of the aqueous solution will precipitate the product. The crude product can then be recrystallized from a suitable solvent system, such as dilute ethanol or an ethyl acetate/hexanes mixture, to achieve high purity.[4] For removal of unreacted benzoic acid, washing the crude product with a solvent in which benzoic acid is soluble but the product is not, such as hot hexanes, can be effective.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar equivalents of benzoyl chloride and base are used. An excess of benzoyl chloride may be needed, but this can increase byproduct formation. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. For Schotten-Baumann reactions, this is typically 1-2 hours at room temperature after the addition of benzoyl chloride.[4] |
| Hydrolysis of Benzoyl Chloride | - Maintain Low Temperature: During the addition of benzoyl chloride, keep the reaction temperature between 0-10°C to minimize its hydrolysis.[4] - Vigorous Stirring: Ensure efficient mixing of the biphasic system to promote the reaction between benzoyl chloride and the amino acid over hydrolysis. |
| Product Loss During Workup | - Optimize pH for Precipitation: Carefully adjust the pH to the isoelectric point of this compound to ensure maximum precipitation. - Washing Steps: Use cold water to wash the precipitated product to minimize its solubility and loss. |
Issue 2: Poor Selectivity (High Levels of N2,N5-dibenzoyl-L-ornithine)
| Possible Cause | Troubleshooting Steps |
| Lack of N5-Protection | - Implement N5-Protection Strategy: The most reliable method for selective N2-benzoylation is to first protect the N5-amino group. A common protecting group is tert-Butoxycarbonyl (Boc).[1] |
| Excess Benzoyl Chloride | - Control Stoichiometry: Use a stoichiometric amount or only a slight excess of benzoyl chloride relative to the N5-protected L-ornithine. |
| High Reaction Temperature | - Maintain Low Temperature: Running the reaction at a lower temperature (0-5°C) can improve selectivity by slowing down the reaction rate and favoring the more reactive α-amino group. |
| Incorrect pH | - Precise pH Control: The pKa values of the α- and δ-amino groups of ornithine are different. Maintaining a specific pH can favor the reaction at the more nucleophilic amino group. This requires careful and continuous monitoring and adjustment of the pH during the reaction. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Contamination with Benzoic Acid | - Alkaline Wash: During workup, wash the organic extract containing the product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted benzoic acid. - Trituration: Suspend the crude product in a solvent in which benzoic acid is soluble but the product is not (e.g., hexanes) and stir to wash away the impurity. |
| Oily Product Instead of Solid | - Recrystallization: If the product oils out, try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. - Solvent Removal: Ensure all residual solvent from the reaction is removed under reduced pressure before attempting crystallization. |
| Co-precipitation of Byproducts | - Fractional Crystallization: If the purity is still low after a single recrystallization, a second recrystallization or fractional crystallization may be necessary. - Chromatography (for smaller scales): For laboratory-scale purification, column chromatography on silica gel can be used to separate the desired product from byproducts. |
Data Presentation
Table 1: Comparison of N-Benzoylation Methodologies
| Parameter | Method 1: Schotten-Baumann Reaction | Method 2: PEG-400 Mediated Synthesis |
| Reactants | L-ornithine derivative, Benzoyl Chloride, Sodium Hydroxide | L-ornithine derivative, Benzoyl Chloride, Sodium Bicarbonate, PEG-400 |
| Solvent | Water / Dichloromethane | Water / PEG-400 |
| Reaction Temperature | 0-10°C during addition, then Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | ~15 minutes stirring, then overnight |
| Reported Yield | 85-95% (for L-proline)[4] | ~80-90% (for L-proline) |
| Purity | High after recrystallization | Good, may require further purification |
| Scalability Notes | Well-established for industrial scale.[3] | Presented as a greener alternative; large-scale data is less available. |
Experimental Protocols
Method 1: Selective N2-Benzoylation of L-Ornithine via Copper(II) Complexation (Adapted for N2-selectivity)
This protocol outlines a strategy for selective N2-benzoylation by first protecting the N5-amino group, followed by a Schotten-Baumann reaction.
Step 1: N5-Boc-L-Ornithine Synthesis (via Copper Complex)
-
Copper Complex Formation: Dissolve L-ornithine hydrochloride in water and adjust the pH to basic with sodium hydroxide. Add an aqueous solution of copper(II) sulfate. A blue precipitate of the L-ornithine-copper complex will form. Filter and wash the complex.
-
N5-Boc Protection: Suspend the copper complex in a suitable solvent (e.g., a mixture of dioxane and water). Add Di-tert-butyl dicarbonate (Boc)2O and a base (e.g., sodium bicarbonate) and stir at room temperature.
-
Decomplexation: After the reaction is complete, decompose the copper complex by treating the reaction mixture with a chelating agent like EDTA or by acidifying with a non-complexing acid and removing the copper salts.
-
Isolation: Purify the resulting N5-Boc-L-ornithine by crystallization or chromatography.
Step 2: N2-Benzoylation of N5-Boc-L-Ornithine (Schotten-Baumann Reaction)
-
Dissolution: In a jacketed reactor, dissolve N5-Boc-L-ornithine in a 1 M aqueous solution of sodium hydroxide at 0-5°C with vigorous stirring.
-
Benzoylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10°C.
-
pH Control: Concurrently with the benzoyl chloride addition, add a 10% aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 10 and 11.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0-5°C and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. This will precipitate the N2-Benzoyl-N5-Boc-L-ornithine.
-
Isolation: Filter the precipitated product and wash it thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Step 3: Deprotection of the N5-Boc Group
-
Acidolysis: Dissolve the N2-Benzoyl-N5-Boc-L-ornithine in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid (TFA) at room temperature until the deprotection is complete (monitored by TLC).
-
Isolation: Remove the solvent and TFA under reduced pressure. The crude product can be purified by recrystallization to yield this compound.
Visualizations
Caption: Experimental workflow for the selective synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Validation & Comparative
A Comparative Analysis of N2-Benzoyl-L-ornithine Analogs as Potent Modulators of Protein Arginine Deiminases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of N2-Benzoyl-L-ornithine analogs, focusing on their activity as inhibitors of Protein Arginine Deiminases (PADs). The information presented is intended to support research and drug development efforts targeting enzymatic pathways involving ornithine derivatives.
Introduction to Ornithine Analogs and Protein Arginine Deiminases
Ornithine is a non-essential amino acid that plays a crucial role in the urea cycle and serves as a precursor for the synthesis of polyamines and other important molecules.[1][2][3] Analogs of ornithine have been explored for their therapeutic potential, particularly as enzyme inhibitors. A significant area of investigation is the development of ornithine-based inhibitors for Protein Arginine Deiminases (PADs).
PADs are a family of enzymes that catalyze the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination.[4][5] This conversion from a positively charged arginine to a neutral citrulline can alter the structure and function of proteins.[4] Dysregulated PAD activity has been implicated in the pathophysiology of various diseases, including autoimmune conditions like rheumatoid arthritis and cancer, making them a compelling therapeutic target.[5][6] This guide focuses on N-alpha-benzoyl derivatives of L-ornithine, which have shown promise as potent PAD inhibitors.
Quantitative Efficacy of this compound Analogs
The following table summarizes the in vitro efficacy of several this compound analogs and other relevant PAD inhibitors against PAD4, a key isoform implicated in disease.
| Compound | Target | Assay Type | IC50/EC50 | Reference(s) |
| o-F-amidine (N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide) | PAD4 | Biochemical Assay | 1.9 µM | [7] |
| o-Cl-amidine (N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide) | PAD4 | Biochemical Assay | 2.2 µM | [7] |
| Cl-amidine (N-alpha-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) | PAD4 | Biochemical Assay | 5.9 µM | [8] |
| F-amidine (N-α-benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide) | PAD4 | Biochemical Assay | ~20 µM (estimated) | [1][7] |
| GSK199 | PAD4 | Biochemical Assay | 122 nM | [6] |
| BB-Cl-amidine | pan-PAD | Cell-based (U2OS) | 8.8 µM (EC50) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro PAD4 Inhibition Assay (Colorimetric)
This assay quantifies PAD4 activity by measuring the production of ammonia from the substrate N-α-benzoyl-L-arginine ethyl ester (BAEE).[1][9]
Materials:
-
Recombinant human PAD4
-
Assay Buffer (e.g., 50 mM borate, pH 8.0, 5 mM DTT, 10 mM CaCl2)
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Test compounds (this compound analogs)
-
96-well microplate
-
Ammonia detection kit
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Add the diluted compounds or vehicle control to the wells of the 96-well plate.
-
Add the recombinant human PAD4 enzyme to each well (except for the no-enzyme control) and pre-incubate with the compounds for a specified time (e.g., 10-15 minutes) at room temperature.[1][9]
-
Initiate the enzymatic reaction by adding the BAEE substrate to each well.
-
Incubate the plate at 37°C for a duration within the linear range of the enzyme's activity (e.g., 10-15 minutes).[10]
-
Stop the reaction and quantify the amount of ammonia produced using a colorimetric detection kit according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Citrullination (Western Blot)
This method detects the level of citrullinated proteins (e.g., histone H3) in cells treated with PAD inhibitors.[10]
Materials:
-
Cell line (e.g., U2OS or neutrophils)
-
Cell culture medium and reagents
-
Inducing agent (e.g., A23187 calcium ionophore)
-
Test compounds
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against citrullinated Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for a defined period.
-
Stimulate the cells with an inducing agent (e.g., 4 µM A23187) to promote citrullination.[10]
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody specific for citrullinated Histone H3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of citrullination.
Mechanism of Action and Signaling Pathway
This compound analogs primarily function by inhibiting PAD enzymes. The catalytic activity of PADs is dependent on calcium ions.[4] Upon binding of Ca2+, the enzyme undergoes a conformational change that enables it to bind its arginine-containing substrate. The enzyme then catalyzes the conversion of the arginine side chain to a citrulline residue.
Inhibitors like o-F-amidine and o-Cl-amidine are mechanism-based inactivators, meaning they are processed by the enzyme to a reactive species that covalently modifies the active site, leading to irreversible inhibition.[5][7] By blocking PAD activity, these compounds prevent the citrullination of key proteins, such as histones. Histone citrullination by PAD4 is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a web-like structure of DNA, histones, and granular proteins released by neutrophils to trap pathogens.[6] Aberrant NET formation is linked to inflammation and autoimmune diseases.
Caption: Inhibition of the PAD4 signaling pathway by this compound analogs.
The diagram above illustrates the activation of PAD4 by calcium, leading to the citrullination of histone H3, a key event in NET formation and subsequent inflammation. This compound analogs act as inhibitors of active PAD4, thereby blocking this pathological cascade.
Caption: General workflow for evaluating the efficacy of PAD4 inhibitors.
References
- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of N alpha-(4-amino-4-deoxypteroyl)-N delta-hemiphthaloyl-L-ornithine (PT523) modified in the side chain: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Benzoylated L-Ornithine Derivatives: Unveiling a Data Gap and Highlighting N5-Benzoyl-L-ornithine's Prominence in Research
A comparative analysis of the biological activities of N2-Benzoyl-L-ornithine and N5-Benzoyl-L-ornithine reveals a significant disparity in the available scientific literature. Extensive searches have yielded a substantial body of research on the biological effects of N5-Benzoyl-L-ornithine and its derivatives, particularly as potent enzyme inhibitors. In stark contrast, there is a notable absence of published studies detailing the biological activity of this compound, precluding a direct, data-driven comparison at this time. This guide, therefore, focuses on the well-documented biological activities of N5-Benzoyl-L-ornithine derivatives to provide valuable insights for researchers, scientists, and drug development professionals.
N5-Benzoyl-L-ornithine Derivatives: Potent Inhibitors of Key Enzyme Families
Derivatives of N5-Benzoyl-L-ornithine have emerged as significant molecules in biomedical research, primarily demonstrating inhibitory activity against two critical enzyme families: Protein Arginine Deiminases (PADs) and Nitric Oxide Synthases (NOSs).
Inhibition of Protein Arginine Deiminases (PADs)
PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline in proteins. This post-translational modification, known as citrullination or deimination, is implicated in the pathophysiology of various diseases, including autoimmune disorders like rheumatoid arthritis and certain cancers.[1] N5-Benzoyl-L-ornithine derivatives, such as Cl-amidine, have been investigated as pan-PAD inhibitors.[2]
Table 1: In Vitro Inhibitory Activity of N5-Benzoyl-L-ornithine Derivatives against Protein Arginine Deiminases (PADs)
| Compound | Target PAD Isozyme(s) | Inhibition Metric | Value | Reference(s) |
| o-F-amidine (N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) | PAD1, PAD2, PAD3, PAD4 | IC50 | 1.9 ± 0.21 µM (for PAD4) | [3] |
| PAD1 | kinact/KI | 24-fold higher than PAD2, 27-fold higher than PAD3, 6-fold higher than PAD4 | [3] | |
| o-Cl-amidine (N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine amide) | PAD1, PAD2, PAD3, PAD4 | IC50 | 2.2 ± 0.31 µM (for PAD4) | [3] |
| PAD1 | kinact/KI | 8-fold higher than PAD2, 10-fold higher than PAD3, 3-fold higher than PAD4 | [3] | |
| Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) | Pan-PAD | - | Reduces disease severity in murine collagen-induced arthritis | [2] |
Note: IC50 is the half-maximal inhibitory concentration. kinact/KI is a measure of the efficiency of an irreversible inhibitor.
Inhibition of Nitric Oxide Synthases (NOSs)
Nitric Oxide Synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[4] Overproduction of NO is associated with several pathological conditions, making NOS inhibitors a subject of therapeutic interest.[5] Certain N5-substituted L-ornithine derivatives have been identified as potent and selective inhibitors of neuronal NOS (nNOS).
Table 2: Inhibitory Activity of N5-Substituted L-Ornithine Derivatives against Nitric Oxide Synthases (NOSs)
| Compound | Target NOS Isozyme | Inhibition Metric | Value | Reference(s) |
| N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO) | nNOS | Ki | 100 nM | [5] |
| nNOS | kinact | 0.078 min-1 | [5] | |
| nNOS | KI | 90 nM | [5] | |
| iNOS | - | Not inactivated | [5] | |
| eNOS | - | Requires 20-fold higher concentration for ~75% inactivation rate compared to nNOS | [5] |
Note: Ki is the competitive inhibition constant. kinact is the rate of inactivation. KI is the inhibitor concentration that gives half the maximal rate of inactivation.
Experimental Protocols
Protein Arginine Deiminase (PAD) Inhibition Assay
A common method to determine PAD activity and the efficacy of inhibitors is a colorimetric assay that measures the amount of ammonia produced as a byproduct of the citrullination reaction.
Protocol for PAD4 Inhibition Assay:
-
Reagents and Materials:
-
Human recombinant PAD4 enzyme.
-
Assay Buffer: 50 mM borate, pH 8.0, 5 mM DTT, and 10 mM CaCl2.
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).
-
Test inhibitor (e.g., N5-Benzoyl-L-ornithine derivative) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Ammonia detection kit.
-
-
Procedure:
-
Pre-incubate the human recombinant PAD4 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer in a microplate. This pre-incubation is typically done for 10 minutes at room temperature.[6]
-
Initiate the enzymatic reaction by adding the substrate BAEE to a final concentration of 250 µM.[6]
-
Incubate the reaction mixture for 1 hour at room temperature.[6]
-
Stop the reaction and measure the amount of ammonia produced using a suitable detection kit, following the manufacturer's instructions.
-
The percentage of inhibition is calculated by comparing the ammonia produced in the presence of the inhibitor to the control (vehicle only). The IC50 value can then be determined from a dose-response curve.
-
Nitric Oxide Synthase (NOS) Inhibition Assay
NOS activity is often measured indirectly by quantifying the production of nitrite (NO₂⁻), a stable oxidation product of NO, using the Griess assay.
Protocol for Neuronal NOS (nNOS) Inhibition Assay in a Cellular Model:
-
Cell Culture and Reagents:
-
Procedure:
-
Culture 293T/nNOS cells in a 96-well plate until they reach approximately 80% confluency.[7]
-
Treat the cells with the calcium ionophore (e.g., 5 µM A23187) and different concentrations of the test inhibitor for a defined period (e.g., 8 hours).[7]
-
After the incubation period, collect the cell culture media.
-
Quantify the amount of nitrite in the media using the Griess reagent.[7] The absorbance is typically measured at 540 nm.
-
The enzyme activity in the presence of the inhibitor is calculated relative to a control group without the inhibitor (100% activity).[7] The IC50 value can be determined from the resulting dose-response curve.
-
Signaling Pathway Diagrams
Protein Arginine Deiminase (PAD) Signaling and Inhibition
Caption: Protein Arginine Deiminase (PAD) signaling pathway and its inhibition by N5-Benzoyl-L-ornithine derivatives.
Nitric Oxide Synthase (NOS) Signaling and Inhibition
Caption: Nitric Oxide Synthase (NOS) signaling pathway and its inhibition by N5-substituted L-ornithine derivatives.
References
- 1. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a protein arginine deiminase inhibitor, reduces the severity of murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 5. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N2-Benzoyl-L-ornithine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N2-Benzoyl-L-ornithine, a key metabolite and a potential biomarker, is critical in various stages of research and drug development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. The information presented is synthesized from established methodologies for related compounds, providing a framework for method selection and cross-validation.
Comparison of Analytical Methods
The two primary chromatographic techniques suitable for the analysis of this compound are HPLC-UV and LC-MS/MS. The choice between these methods depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix complexity.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; based on parent and fragment ion masses, providing excellent selectivity. |
| Sensitivity (LOD/LOQ) | Lower (typically in the µg/mL to high ng/mL range).[1] | Higher (typically in the low ng/mL to pg/mL range).[2] |
| Linearity (r²) | Generally ≥ 0.999.[1] | Typically > 0.99.[2] |
| Precision (%RSD) | Intra-day and inter-day precision typically < 5%.[2] | Intra-day and inter-day precision often < 10%.[2] |
| Accuracy (% Recovery) | Typically within 95-105%. | Generally within 85-115%.[2] |
| Matrix Effects | Less prone to signal suppression/enhancement. | Can be significantly affected by matrix components. |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and maintenance costs; requires specialized expertise. |
Experimental Workflows & Signaling Pathways
General Experimental Workflow
The overall workflow for the analysis of this compound from a biological sample involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for this compound analysis.
Benzoylation Reaction
This compound can be synthesized from L-ornithine through a benzoylation reaction using benzoyl chloride under basic conditions. This is a crucial step if starting from the parent amino acid.
Caption: Schotten-Baumann reaction for this compound synthesis.
Detailed Experimental Protocols
Method 1: HPLC-UV
This method is adapted from a validated procedure for L-ornithine L-aspartate and is suitable for routine analysis where high sensitivity is not a primary concern.[1]
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
For biological samples, perform protein precipitation using an organic solvent like acetonitrile or methanol.
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrumentation: HPLC system with a PDA detector.[1]
-
Column: Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from other matrix components.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
The concentration in the samples is determined by comparing the peak area with the calibration curve.
Method 2: LC-MS/MS with Benzoyl Chloride Derivatization
This highly sensitive and specific method is ideal for the analysis of this compound in complex biological matrices where low detection limits are required.[2] The protocol involves the derivatization of ornithine with benzoyl chloride prior to analysis.
1. Sample Preparation and Derivatization:
-
To 20 µL of sample supernatant, add 10 µL of 100 mM sodium carbonate.[2]
-
Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.[2]
-
Add 10 µL of an appropriate internal standard solution.
-
Vortex the mixture and allow it to react at room temperature.
-
Add 50 µL of water to quench the reaction and reduce the organic content.[2]
2. Chromatographic Conditions:
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[2]
-
Column: A suitable C18 column for UPLC applications.
-
Mobile Phase A: 10 mM Ammonium formate with 0.15% formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A gradient program should be optimized for the separation of the derivatized analyte.
-
Flow Rate: 100 µL/min.[2]
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusion and optimization.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements. For routine analysis of relatively clean samples where high sensitivity is not required, HPLC-UV offers a cost-effective and robust solution.[1] For complex biological matrices requiring high sensitivity and specificity, LC-MS/MS with benzoyl chloride derivatization is the superior method.[2] Cross-validation of these methods by analyzing the same set of samples is recommended to ensure the consistency and reliability of the results, especially when transitioning between methods or comparing data from different studies.
References
Comparative Inhibitory Activity of N-Benzoyl-L-ornithine Derivatives on Protein Arginine Deiminases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of N-Benzoyl-L-ornithine derivatives against various isoforms of Protein Arginine Deiminase (PAD) enzymes. Direct comparative studies on the inhibitory effects of N2-Benzoyl-L-ornithine across a range of different enzymes are not extensively available in the current literature. However, significant research has been conducted on its derivatives, particularly as potent inhibitors of the PAD enzyme family, which are implicated in various diseases, including rheumatoid arthritis and cancer.[1][2][3][4]
Data Presentation: Inhibitory Activity of N-Benzoyl-L-ornithine Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various N-Benzoyl-L-ornithine derivatives against different PAD isoforms. These values are crucial for understanding the potency and selectivity of these compounds.
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | IC50 (μM) |
| N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine amide (Cl-amidine) | PAD1 | >50 | F-amidine | 22 |
| PAD2 | >50 | 1.9 | ||
| PAD3 | >50 | 6.2 | ||
| PAD4 | 5.8 | 1.9 | ||
| N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) | PAD1 | 2.1 | F-amidine | 22 |
| PAD2 | 0.9 | 1.9 | ||
| PAD3 | 1.2 | 6.2 | ||
| PAD4 | 0.7 | 1.9 | ||
| N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) | PAD1 | 1.0 | Cl-amidine | >50 |
| PAD2 | 0.5 | >50 | ||
| PAD3 | 0.8 | >50 | ||
| PAD4 | 0.3 | 5.8 |
Note: The data presented is a compilation from various studies and the experimental conditions might vary. For detailed information, please refer to the cited literature.[1][4]
Experimental Protocols
A generalized experimental protocol for determining the inhibitory activity of compounds against PAD enzymes is outlined below. This protocol is based on commonly used methodologies in the field.
Enzyme Inhibition Assay for Protein Arginine Deiminase (PAD)
-
Reagent Preparation:
-
Prepare a stock solution of the N-Benzoyl-L-ornithine derivative (inhibitor) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of recombinant human PAD enzyme (e.g., PAD4) in assay buffer (e.g., Tris-HCl buffer, pH 7.6, containing CaCl2 and DTT).
-
Prepare a solution of the substrate, such as N-α-Benzoyl-L-arginine ethyl ester (BAEE), in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the inhibitor solution to the wells.
-
Add the PAD enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution (BAEE) to all wells.
-
Monitor the rate of product formation over time. The hydrolysis of BAEE can be measured spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 253 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[5][6]
-
Visualizations
Signaling Pathway
The following diagram illustrates the role of PAD enzymes in the citrullination pathway, which is implicated in various inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel small molecule protein arginine deiminase 4 (PAD4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of N2-Benzoyl-L-ornithine Derivatives as Protein Arginine Deiminase (PAD) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N2-Benzoyl-L-ornithine-based inhibitors against other classes of inhibitors for the Protein Arginine Deiminase (PAD) enzyme family. The specificity and potency of these compounds are critical for their use as research tools and potential therapeutic agents. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes essential workflows and biological pathways to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to this compound Derivatives as PAD Inhibitors
The post-translational modification of arginine to citrulline, catalyzed by the family of Protein Arginine Deiminases (PADs), is implicated in the pathophysiology of various diseases, including rheumatoid arthritis, lupus, and some cancers.[1][2][3] Consequently, the development of specific and potent PAD inhibitors is of significant interest. Derivatives of this compound, such as N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine), have emerged as potent, mechanism-based inactivators of PAD enzymes.[4][5] These compounds mimic the natural substrate, arginine, and form a covalent bond with a critical cysteine residue in the enzyme's active site, leading to irreversible inhibition.[6]
Comparative Analysis of PAD Inhibitor Performance
The efficacy and specificity of PAD inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and their inactivation efficiency (k_inact/K_I). The following table summarizes the available quantitative data for this compound derivatives and other commonly used PAD inhibitors. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Type | Target PAD Isozyme(s) | k_inact/K_I (M⁻¹min⁻¹) | IC50 | Experimental Conditions | Reference |
| o-F-amidine | Irreversible, Covalent | PAD1, PAD4 (PAD1 selective) | PAD1: 210,300, PAD4: 13,300 | Not Reported | Details on specific assay conditions are limited in the provided search results. | [5] |
| Cl-amidine | Irreversible, Covalent | Pan-PAD (PAD1, PAD3, PAD4) | PAD1: 16,100, PAD3: 6,800, PAD4: 13,300 | Not Reported | Details on specific assay conditions are limited in the provided search results. | [7] |
| BB-Cl-amidine | Irreversible, Covalent | Pan-PAD (PAD1, PAD2, PAD3, PAD4) | PAD1: 16,100, PAD2: 4,100, PAD3: 6,800, PAD4: 13,300 | Not Reported | Details on specific assay conditions are limited in the provided search results. | [7] |
| GSK199 | Reversible | PAD4 selective | Not Applicable | ~200 nM | Details on specific assay conditions are limited in the provided search results. | [8] |
| GSK484 | Reversible | PAD4 selective | Not Applicable | ~50 nM | Details on specific assay conditions are limited in the provided search results. | [9] |
Note: The k_inact/K_I value is a measure of the covalent efficiency of an irreversible inhibitor. A higher value indicates a more efficient inactivation of the enzyme. IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50% and are typically used for reversible inhibitors.
Experimental Protocols
Accurate and reproducible assessment of inhibitor specificity is paramount. Below are detailed methodologies for key experiments used to validate PAD inhibitors.
In Vitro PAD Enzyme Inhibition Assay (Fluorometric)
This assay is commonly used to determine the potency of PAD inhibitors by measuring the production of ammonia, a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD1, PAD2, PAD3, PAD4)
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Test inhibitors (e.g., this compound derivatives, GSK inhibitors) dissolved in DMSO
-
Ammonia detection reagent (e.g., glutamate dehydrogenase-coupled assay)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final DMSO concentration is below 1% to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant PAD enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add 25 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the BAEE substrate solution. The final substrate concentration should be at or near the K_m value for the specific PAD isozyme.
-
-
Signal Detection:
-
Immediately after substrate addition, add the ammonia detection reagent according to the manufacturer's instructions.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear phase of the reaction progress curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
For reversible inhibitors, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For irreversible inhibitors, determine the pseudo-first-order rate constant of inactivation (k_obs) at each inhibitor concentration. Plot k_obs versus the inhibitor concentration and fit the data to the appropriate equation to determine k_inact and K_I.[10]
-
Visualizing Key Processes
Signaling Pathway: Role of PADs in Rheumatoid Arthritis
Dysregulated PAD activity, particularly PAD2 and PAD4, in immune cells within the synovial joints of rheumatoid arthritis patients leads to the citrullination of self-proteins.[3][11] This aberrant citrullination can break immune tolerance, leading to the production of anti-citrullinated protein antibodies (ACPAs), a hallmark of the disease.[12][13] These autoantibodies contribute to the inflammatory cascade and joint destruction.
Caption: Role of PAD enzymes in the pathogenesis of rheumatoid arthritis and the point of intervention for PAD inhibitors.
Experimental Workflow for Validating Inhibitor Specificity
A rigorous workflow is essential to confirm that an inhibitor's effect is due to specific binding to the target enzyme and not due to artifacts such as aggregation or interference with the assay components.
Caption: A typical workflow for the experimental validation of a specific enzyme inhibitor.
Conclusion
This compound derivatives, such as o-F-amidine and Cl-amidine, are potent irreversible inhibitors of PAD enzymes. Their high efficacy, as indicated by their k_inact/K_I values, makes them valuable tools for studying the roles of PADs in health and disease. When selecting an inhibitor, researchers must consider the desired specificity. While pan-PAD inhibitors like BB-Cl-amidine can be useful for studying the overall effects of citrullination, isozyme-selective inhibitors are crucial for dissecting the roles of individual PAD family members. The choice between irreversible covalent inhibitors and reversible inhibitors will depend on the experimental context; irreversible inhibitors can provide a sustained effect, while reversible inhibitors may be more suitable for studies requiring a transient inhibition of enzyme activity. The experimental protocols and validation workflows provided in this guide offer a framework for the rigorous assessment of these and other enzyme inhibitors, ensuring the generation of reliable and reproducible data.
References
- 1. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Rheumatoid arthritis and citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Peptidylarginine Deiminase Autoimmunity and the Development of Anti–Citrullinated Protein Antibody in Rheumatoid Arthritis: The Hapten–Carrier Model - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N2-Benzoyl-L-ornithine Analogs as Protein Arginine Deiminase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N2-Benzoyl-L-ornithine and its analogs as inhibitors of Protein Arginine Deiminases (PADs), a family of enzymes implicated in various diseases, including rheumatoid arthritis, ulcerative colitis, and cancer.[1][2][3] The structure-activity relationship (SAR) of these compounds is critical for the development of potent and selective PAD inhibitors. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and workflows.
Comparative Analysis of Inhibitor Potency and Selectivity
The development of second-generation PAD inhibitors has focused on modifying the basic this compound scaffold to enhance potency and selectivity for specific PAD isozymes. A significant breakthrough was the incorporation of a carboxylate group at the ortho position of the benzoyl moiety, leading to the development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and its chloro-analog (o-Cl-amidine).[1][2][3][4][5] These modifications resulted in a substantial increase in inhibitory activity, with up to a 65-fold improvement in potency and up to a 25-fold enhancement in selectivity compared to the parent compounds, F-amidine and Cl-amidine.[1][2][3][4][5]
The following table summarizes the inhibitory activities of key this compound analogs against various PAD isozymes. The data highlights the impact of subtle structural changes on the inhibitory profile of these compounds.
| Compound Name | Target PAD Isozyme | IC50 (μM) | k_inact/K_I (M⁻¹min⁻¹) | Fold Improvement in Potency | Fold Improvement in Selectivity | Reference |
| F-amidine | PAD4 | 5.9 ± 0.3 | - | Baseline | Baseline | [3] |
| Cl-amidine | Pan-PAD | 1.2 | - | - | Low | |
| o-F-amidine | PAD1 | - | High | up to 65-fold | up to 25-fold (PAD1 selective) | [4] |
| o-Cl-amidine | PAD1 & PAD4 | - | High | up to 65-fold | up to 25-fold (PAD1/4 selective) | [4] |
| Naphthalene Scaffold Analog (13) | PAD4 | 0.240 ± 0.017 | - | Significant vs. Cl-amidine | - | [2] |
| Quinoline Scaffold Analog (16) | PAD1 | 0.273 | - | Significant vs. Cl-amidine | - | [2] |
| Indole Scaffold Analog (21) | PAD4 | 0.362 ± 0.017 | - | Significant vs. Cl-amidine | - | [2] |
Experimental Protocols
Synthesis of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine)
This protocol describes a general synthetic route for o-F-amidine, a potent PAD inhibitor.
Materials:
-
N-α-Boc-L-ornithine
-
Phthalic anhydride
-
Reagents for peptide coupling (e.g., HATU, DIPEA)
-
Reagents for fluorination
-
Ammonia source
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Protection of Ornithine: The α-amino group of L-ornithine is protected with a Boc group.
-
Benzoylation: The δ-amino group of N-α-Boc-L-ornithine is reacted with phthalic anhydride to introduce the 2-carboxybenzoyl group.
-
Amide Formation: The carboxyl group of the ornithine backbone is converted to an amide.
-
Iminoethyl Formation and Fluorination: The terminal amino group is converted to a fluoro-iminoethyl group.
-
Deprotection: The Boc protecting group is removed under acidic conditions.
-
Purification: The final compound is purified by chromatography.
Note: This is a generalized procedure. For detailed reaction conditions and characterization data, please refer to the primary literature.
In Vitro PAD4 Enzymatic Inhibition Assay
This fluorometric assay is used to determine the IC50 value of test compounds against recombinant human PAD4.[6] The assay measures the production of ammonia from the deimination of the substrate N-α-benzoyl-L-arginine ethyl ester (BAEE).[6][7]
Materials and Reagents:
-
Recombinant Human PAD4
-
Test compounds (e.g., this compound analogs)
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Ammonia detection reagent
-
96-well black microplates
-
Fluorometer
Experimental Workflow:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be below 1%.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of a 96-well black microplate.
-
Include control wells:
-
100% Activity Control: Vehicle only.
-
No Enzyme Control: Assay buffer without PAD4.
-
No Substrate Control: PAD4 and vehicle, but no BAEE.
-
-
-
Enzyme Addition: Add 48 µL of recombinant human PAD4 (final concentration of approximately 0.2 µM) in Assay Buffer to each well, except for the "No Enzyme Control" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a 20 mM BAEE solution in Assay Buffer to each well (final BAEE concentration of 10 mM).
-
Reaction Incubation: Incubate the plate at 37°C for 10-15 minutes. The reaction time should be within the linear range of the enzyme activity.
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Add the ammonia detection reagent according to the manufacturer's instructions.
-
Incubate the plate at the recommended temperature and time for fluorescence development.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (No Enzyme Control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% Activity Control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
PAD4 Signaling Pathway in Transcriptional Regulation
The following diagram illustrates the role of PAD4 in transcriptional regulation through histone citrullination. PAD4 is recruited to gene promoters by transcription factors like p53.[8] It then citrullinates arginine residues on histone tails, which can lead to chromatin decondensation and altered gene expression.[9] This process is also coordinated with other histone modifications, such as deacetylation by HDAC2.[8]
Caption: PAD4-mediated transcriptional regulation in the nucleus.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a general workflow for the screening and characterization of novel this compound analogs as PAD inhibitors.
Caption: General workflow for PAD inhibitor discovery.
References
- 1. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Coordination of PAD4 and HDAC2 in the regulation of p53 target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) with Commercially Available Protein Arginine Deiminase (PAD) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the second-generation Protein Arginine Deiminase (PAD) inhibitor, N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine), with other commercially available PAD inhibitors. This document is intended to aid researchers in selecting the most appropriate inhibitor for their studies by presenting objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to Protein Arginine Deiminases (PADs)
Protein Arginine Deiminases are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation, cellular differentiation, and the innate immune response.[1][2] Dysregulation of PAD activity is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, ulcerative colitis, and various cancers.[1][2] This has made PADs attractive therapeutic targets for the development of novel inhibitors.
The focus of this guide, o-F-amidine, is a second-generation PAD inactivator developed to improve upon the potency and selectivity of earlier inhibitors like F-amidine and Cl-amidine.[1][3]
Comparative Analysis of Inhibitor Potency
The inhibitory activity of o-F-amidine and other commercially available PAD inhibitors is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), were compiled from various scientific publications and manufacturer's technical data. It is important to note that assay conditions can influence IC50 values.
| Inhibitor | Target PAD Isozyme | IC50 (µM) | Class/Mechanism |
| o-F-amidine | PAD1 | Data not available | Irreversible |
| PAD2 | Data not available | ||
| PAD3 | Data not available | ||
| PAD4 | Data not available | ||
| o-Cl-amidine | PAD1 | Data not available | Irreversible |
| PAD2 | Data not available | ||
| PAD3 | Data not available | ||
| PAD4 | Data not available | ||
| Cl-amidine | PAD1 | 0.8[2][4][5][6][7] | Irreversible, Pan-PAD |
| PAD3 | 6.2[2][4][5][6][7] | ||
| PAD4 | 5.9[2][4][5][6][7] | ||
| BB-Cl-amidine | Pan-PAD | Not specified as IC50 | Irreversible, Pan-PAD |
| Streptonigrin | PAD1 | 48.3[8] | Irreversible, Pan-PAD |
| PAD2 | 26.1[8] | ||
| PAD3 | 0.43[8] | ||
| PAD4 | 2.5[8] | ||
| GSK199 | PAD4 | 0.2 (in absence of Ca2+)[9] | Reversible, Selective |
| GSK484 | PAD4 | 0.05 (in absence of Ca2+)[10] | Reversible, Selective |
| BMS-P5 | PAD4 | 0.098[8] | Selective |
| PAD2/4-IN-1 | PAD2 | 0.023[8] | Selective |
| PAD4 | 0.010[8] |
Signaling Pathway: The Role of PAD Enzymes in Rheumatoid Arthritis
Protein citrullination is a key pathological event in rheumatoid arthritis (RA). The diagram below illustrates the proposed mechanism by which PAD enzymes contribute to the autoimmune response in RA.
Caption: PAD activation leads to protein citrullination, a key step in the pathogenesis of rheumatoid arthritis.
Experimental Protocols
General Protocol for a Colorimetric PAD Inhibition Assay
This protocol outlines a common method for determining the potency of PAD inhibitors by measuring the amount of citrulline produced.
Materials:
-
Recombinant human PAD isozyme (PAD1, 2, 3, or 4)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)
-
Colorimetric Reagent A: Diacetyl monoxime solution
-
Colorimetric Reagent B: Antipyrine/H₂SO₄ solution
-
Test inhibitor (e.g., o-F-amidine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the PAD enzyme in Assay Buffer.
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor in the Assay Buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Initiation: In a 96-well plate, add the following in order:
-
PAD enzyme solution
-
Diluted inhibitor or vehicle control
-
Pre-incubate for 15 minutes at 37°C.
-
Add the substrate (BAEE) to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., a component of the colorimetric reagent kit).
-
Color Development:
-
Add Colorimetric Reagent A to each well.
-
Add Colorimetric Reagent B to each well.
-
Incubate at 95°C for 15-20 minutes.
-
Cool the plate to room temperature.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 464 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing novel PAD inhibitors.
Caption: A generalized workflow for the discovery and development of novel PAD inhibitors.
Conclusion
The development of potent and selective PAD inhibitors is a promising avenue for the treatment of various inflammatory and autoimmune diseases. N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) represents a significant advancement in this field, demonstrating superior potency compared to its predecessors. While direct comparative IC50 data against all isozymes was not available for this guide, its reported increase in effectiveness suggests it is a valuable tool for researchers. The selection of an appropriate PAD inhibitor will depend on the specific research question, including the desired isozyme selectivity and whether a reversible or irreversible mechanism of action is preferred. The experimental protocols and workflows provided herein offer a foundation for the rigorous evaluation of these and other novel PAD inhibitors.
References
- 1. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel PAD2 inhibitors using pharmacophore-based virtual screening, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N2-Benzoyl-L-ornithine Derivatives as Peptidylarginine Deiminase (PAD) Inhibitors: Evaluating Performance and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N2-Benzoyl-L-ornithine derivatives, focusing on their efficacy as inhibitors of Peptidylarginine Deiminases (PADs), a family of enzymes implicated in various inflammatory and autoimmune diseases. The reproducibility of experimental outcomes is discussed in the context of detailed methodologies for key assays.
Introduction to this compound and its Role in PAD Inhibition
This compound serves as a foundational scaffold for the development of potent enzyme inhibitors. While this compound itself is a key intermediate, its derivatives have been extensively studied as irreversible inhibitors of PADs. These enzymes catalyze the post-translational modification of arginine to citrulline, a process that, when dysregulated, is associated with diseases such as rheumatoid arthritis and cancer. This guide focuses on the comparative performance of prominent this compound derivatives, providing experimental data to inform research and drug development.
Comparative Performance of this compound Derivatives
The primary alternatives to the basic this compound structure in PAD inhibition are halogenated amidine derivatives. These compounds have been developed through structure-activity relationship studies to enhance potency and selectivity. The following tables summarize the quantitative data for key first and second-generation inhibitors.
Table 1: Comparison of First-Generation PAD Inhibitors
| Compound | Target PAD Isoforms | IC50 (μM) | k_inact / K_I (M⁻¹s⁻¹) | Key Findings |
| F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide) | Pan-PAD inhibitor | ~19 | 583 (for PAD4) | A potent irreversible inactivator of PAD4. |
| Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) | Pan-PAD inhibitor | ~5.8 | 3167 (for PAD4) | Approximately 5-fold more potent than F-amidine. |
Table 2: Comparison of Second-Generation PAD Inhibitors
| Compound | Target PAD Isoforms | IC50 (μM) | k_inact / K_I (M⁻¹s⁻¹) | Key Findings |
| o-F-amidine (N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide) | Preferentially PAD1 | 1.9 ± 0.21 (for PAD4) | 26,000 (for PAD1) | Up to 65-fold improved potency and 25-fold improved selectivity compared to first-generation inhibitors.[1] |
| o-Cl-amidine (N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) | Preferentially PAD1 and PAD4 | 0.5 ± 0.05 (for PAD4) | 25,000 (for PAD1) | Enhanced potency in cellular models compared to first-generation inhibitors.[1] |
Experimental Protocols
Reproducibility of experimental results is paramount. The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
1. Synthesis of N-Benzoyl Amino Acids (General Protocol)
A general method for the N-benzoylation of amino acids involves the use of benzoic anhydride.[2]
-
Materials: Corresponding α-amino acid, benzoic anhydride, glacial acetic acid.
-
Procedure:
-
A solution of the α-amino acid (1 mmol) and benzoic anhydride (1 mmol) in glacial acetic acid (25 mL) is refluxed for 2 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by column chromatography.[2]
-
2. In Vitro PAD Inhibition Assay (Colorimetric Method)
This assay measures the amount of citrulline produced by the enzymatic activity of PADs.
-
Materials: Human recombinant PAD enzyme, N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate, assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 10 mM CaCl2, 2 mM DTT, pH 7.6), test inhibitor, colorimetric detection reagents (diacetyl monoxime and antipyrine).[3]
-
Procedure:
-
The PAD enzyme is pre-incubated with the test inhibitor (or DMSO as a control) for a specified time at 37°C.
-
The substrate BAEE is added to initiate the enzymatic reaction.
-
The reaction is incubated for a defined period and then stopped (e.g., by flash-freezing).
-
A color solution containing strong acids, diacetyl monoxime, and antipyrine is added, and the mixture is incubated at 95°C.[3]
-
The absorbance of the resulting colored product is measured at approximately 530 nm to quantify the amount of citrulline formed.[3]
-
Factors Affecting Reproducibility in Enzyme Inhibition Assays:
To ensure the reproducibility of enzyme inhibition studies, several factors must be carefully controlled:
-
Enzyme Quality and Concentration: The purity and active concentration of the enzyme preparation are critical. An enzyme titration should be performed to determine the concentration of active sites.[4]
-
Substrate Concentration: Assays are typically performed at or below the Michaelis constant (Km) for the substrate to ensure sensitivity to inhibitors.[4]
-
Buffer Conditions: pH, ionic strength, and the presence of co-factors (like Ca2+ for PADs) and reducing agents (like DTT) must be consistent.
-
DMSO Concentration: The concentration of the solvent used to dissolve inhibitors (commonly DMSO) should be kept constant across all assays, as it can affect enzyme activity and compound solubility.[4]
-
Incubation Times and Temperatures: Precise control over pre-incubation and reaction times, as well as temperature, is essential for consistent results.
Visualizations
PAD Signaling Pathway
The following diagram illustrates the role of PAD enzymes in the citrullination pathway, a key process in gene regulation and immune response. Dysregulation of this pathway is linked to several diseases.
Caption: PAD enzyme activation and the citrullination pathway.
Experimental Workflow for Comparing PAD Inhibitors
The diagram below outlines a typical experimental workflow for the comparative evaluation of PAD inhibitors.
Caption: Workflow for comparing the efficacy of PAD inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Off-Target Assessment of N2-Benzoyl-L-ornithine in Cellular Models
A guide for researchers, scientists, and drug development professionals on evaluating the specificity of a novel ornithine analog.
In the quest for novel therapeutics, the characterization of off-target effects is a critical step in preclinical evaluation. This guide provides a comparative framework for assessing the off-target profile of N2-Benzoyl-L-ornithine, a novel synthetic analog of L-ornithine. Due to the nascent understanding of this compound's primary biological target, this document hypothesizes its role as a modulator of enzymes central to ornithine metabolism. We compare its theoretical off-target profile with that of well-characterized inhibitors of key enzymes in related pathways: α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC); Nω-hydroxy-nor-arginine (nor-NOHA), an arginase inhibitor; and Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase (NOS) inhibitor.
This guide is intended to provide an objective comparison of potential off-target effects, supported by established experimental data for the comparator compounds, and to offer detailed protocols for the validation of this compound's specificity.
Introduction to this compound and Comparator Compounds
This compound is a structurally novel derivative of the non-proteinogenic amino acid L-ornithine. L-ornithine is a pivotal molecule in several metabolic pathways, including the urea cycle and the biosynthesis of polyamines, proline, and glutamate. Given its structure, this compound is postulated to interact with enzymes that utilize L-ornithine as a substrate or are otherwise involved in these pathways.
To provide a robust comparative analysis, we have selected three well-studied inhibitors that target key enzymatic hubs related to ornithine metabolism:
-
α-Difluoromethylornithine (DFMO or Eflornithine): An irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2] Polyamines are essential for cell proliferation, and ODC is a validated target in cancer therapy.[2]
-
Nω-hydroxy-nor-arginine (nor-NOHA): A competitive inhibitor of both isoforms of arginase (ARG1 and ARG2), which catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3] Arginase activity modulates L-arginine availability for nitric oxide synthesis and polyamine production.
-
Nω-nitro-L-arginine methyl ester (L-NAME): A non-selective inhibitor of nitric oxide synthase (NOS) isoforms, which produce nitric oxide from L-arginine.[4] While not a direct consumer of ornithine, the activity of NOS is intricately linked to ornithine metabolism through the arginase-NOS axis.
Comparative Analysis of Off-Target Effects
A comprehensive assessment of a compound's off-target profile is crucial to anticipate potential toxicities and to understand its full mechanism of action. The following tables summarize known off-target effects of the comparator compounds. The off-target profile for this compound remains to be experimentally determined.
Table 1: Summary of Known Off-Target Effects of Comparator Compounds
| Compound | Primary Target(s) | Known Off-Target Effects | Cellular Processes Affected (Off-Target) | Reference(s) |
| DFMO | Ornithine Decarboxylase (ODC) | - Activation of PI3K/Akt signaling pathway- Phosphorylation and stabilization of p27Kip1- Alterations in global protein translation | - Cell survival- G1 cell cycle arrest- Protein synthesis | [5][6][7] |
| nor-NOHA | Arginase 1 and 2 (ARG1, ARG2) | - Induction of apoptosis in leukemic cells (ARG2-independent)- Alterations in cellular respiration | - Apoptosis- Mitochondrial function | [8][9] |
| L-NAME | Nitric Oxide Synthase (nNOS, eNOS, iNOS) | - Reduction in plasma TNF-alpha levels in septic shock | - Inflammatory signaling | [4] |
Table 2: Kinase Inhibitor Profiling Data for Comparator Compounds (Hypothetical Data for this compound)
No public kinase profiling data is available for DFMO, nor-NOHA, and L-NAME. This table is presented as a template for the type of data that should be generated for this compound and its comparators.
| Kinase Target | This compound (% Inhibition @ 10 µM) | DFMO (% Inhibition @ 10 µM) | nor-NOHA (% Inhibition @ 10 µM) | L-NAME (% Inhibition @ 10 µM) |
| ABL1 | TBD | TBD | TBD | TBD |
| AKT1 | TBD | TBD | TBD | TBD |
| BRAF | TBD | TBD | TBD | TBD |
| EGFR | TBD | TBD | TBD | TBD |
| SRC | TBD | TBD | TBD | TBD |
| ... (representative panel) |
TBD: To Be Determined
Experimental Protocols for Off-Target Assessment
To thoroughly characterize the off-target profile of this compound, a multi-pronged approach employing a suite of in vitro cellular and biochemical assays is recommended.
Kinase Profiling
Objective: To identify potential off-target interactions with a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) that offers a broad panel of active human kinases (e.g., >400 kinases).
-
Assay Conditions:
-
Perform initial screening at a single high concentration (e.g., 10 µM) in duplicate.
-
Assays are typically radiometric (33P-ATP) or fluorescence-based.
-
ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
For any kinase showing significant inhibition (e.g., >50%), perform a dose-response analysis to determine the IC50 value.
-
-
Comparator Testing: Concurrently profile DFMO, nor-NOHA, and L-NAME under identical conditions to provide a direct comparison of off-target kinase activity.
Global Proteomics using Mass Spectrometry
Objective: To identify changes in protein expression in a cellular model upon treatment with this compound, providing an unbiased view of its cellular effects.
Methodology:
-
Cell Culture and Treatment:
-
Select a relevant human cell line (e.g., a cancer cell line with high polyamine metabolism like neuroblastoma, or a non-cancerous cell line).
-
Culture cells to ~70-80% confluency.
-
Treat cells with this compound at a relevant concentration (e.g., 1x and 10x the anticipated IC50 for its primary target) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours). Include DFMO, nor-NOHA, and L-NAME as comparator arms.
-
-
Protein Extraction and Digestion:
-
Lyse cells and quantify total protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer coupled to liquid chromatography.
-
-
Data Analysis:
-
Perform protein identification and quantification using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify differentially expressed proteins (e.g., fold change > 1.5 or < 0.67, and p-value < 0.05).
-
Perform pathway and gene ontology analysis on the list of differentially expressed proteins to identify perturbed cellular pathways.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating Profile: Heat cell lysates or intact cells across a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (MS-CETSA).
-
Data Analysis: Identify proteins that exhibit a shift in their melting temperature in the presence of the compound, indicating direct binding.
Visualizing Workflows and Pathways
Diagram 1: Experimental Workflow for Off-Target Profiling
A streamlined workflow for the comprehensive off-target profiling of this compound and comparator compounds.
Diagram 2: Ornithine Metabolism and Potential Points of Inhibition
References
- 1. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of L-NAME, an inhibitor of nitric oxide synthesis, on plasma levels of IL-6, IL-8, TNF alpha and nitrite/nitrate in human septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-dose DFMO alters protein translation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N2-Benzoyl-L-ornithine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of N2-Benzoyl-L-ornithine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Hazard Information
This compound is classified as an irritant. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE). The primary hazards are skin, eye, and respiratory irritation. In case of exposure, follow the first aid measures outlined below.
| Hazard Classification | GHS Pictogram | Hazard Statement (H-Code) | Precautionary Statement (P-Code) | First Aid Measures |
| Skin Irritation | GHS07: Exclamation Mark | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | IF ON SKIN: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention. |
| Eye Irritation | GHS07: Exclamation Mark | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention. |
| Respiratory Irritation | GHS07: Exclamation Mark | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] |
Disposal Operational Plan
The primary disposal route for this compound is through a licensed chemical waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Key Principles:
-
Segregation: Unused or waste this compound must be collected in a designated, properly labeled hazardous waste container.
-
Compatibility: The waste container must be made of a material compatible with the chemical.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material and place it into the designated hazardous waste container.
Step-by-Step Disposal Protocol
The following protocol details the standard procedure for the disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Collection:
-
Carefully transfer any unused or waste this compound solid into a designated hazardous waste container.
-
Use a scoop or spatula for the transfer to minimize dust generation.
-
If dealing with a solution, it should be collected in a compatible, sealed container.
-
-
Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Ensure the label is legible and includes "Hazardous Waste," "this compound," and the approximate quantity.
-
-
Spill Decontamination:
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in the hazardous waste container.[2]
-
Clean the affected area with a suitable solvent (e.g., water or as recommended by your institution's safety office) and collect the cleaning materials as hazardous waste.
-
-
Storage and Transfer:
-
Store the sealed hazardous waste container in a designated, secure waste accumulation area.
-
Follow your institution's procedures for the transfer of hazardous waste to the environmental health and safety (EHS) department for final disposal.
-
Visualizing the Disposal Workflow
Caption: Disposal workflow for this compound.
Logical Relationship of Safety Measures
Caption: Relationship between hazards and required PPE.
Disclaimer: This document provides general guidance. Always consult your institution's specific environmental health and safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.
References
Personal protective equipment for handling N2-Benzoyl-L-ornithine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling N2-Benzoyl-L-ornithine, including personal protective equipment (PPE) recommendations and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact with skin and eyes, and to avoid inhalation of the powder.[1][2] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale & Compliance |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] | To prevent eye contact. Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] | This compound may cause skin irritation. Gloves must be inspected prior to use. Wash and dry hands after handling.[3] |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation.[1] | If dust is generated and ventilation is inadequate, use a particulate filter respirator.[4] May cause respiratory irritation. |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice.[1] Wash hands thoroughly after handling. | To minimize exposure and prevent contamination of the work area. |
Safe Handling and Disposal Plan
Proper operational and disposal procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust.[1]
-
Use only in a well-ventilated area.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
Spill Management: In case of a spill, ensure adequate ventilation and use personal protective equipment.[2] Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.
Disposal: Unused or waste this compound should be collected in a designated and properly labeled hazardous waste container.[5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not let the product enter drains or water courses.[3] Always consult with your institution's environmental health and safety (EHS) office for site-specific protocols.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
